molecular formula C4H7F2N B1457704 1-(Difluoromethyl)cyclopropan-1-amine CAS No. 1314398-34-9

1-(Difluoromethyl)cyclopropan-1-amine

Cat. No.: B1457704
CAS No.: 1314398-34-9
M. Wt: 107.1 g/mol
InChI Key: GGAQLRFMGBZYMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS 1803595-15-4) is a high-value, synthetically versatile chemical building block designed for advanced research and development. This compound features a cyclopropylamine core substituted with a difluoromethyl group, a combination that offers unique steric and electronic properties to modulate the characteristics of larger molecules. Its primary application lies in pharmaceutical and agrochemical research, where it is employed as a key synthon in the synthesis of more complex active ingredients. The cyclopropane-amine scaffold is a privileged structure in medicinal chemistry, known for its ability to improve potency, metabolic stability, and pharmacokinetic profiles of drug candidates . The incorporation of fluorine atoms is a widely used strategy in lead optimization to fine-tune lipophilicity, membrane permeability, and metabolic stability. This reagent is provided as the stable hydrochloride salt to enhance its shelf-life and handling. The compound has a molecular weight of 143.56 g/mol and a canonical SMILES string of C1CC1(C(F)F)N.Cl . It is offered with a purity of 97% and is accompanied by comprehensive safety data. As a handling note, this compound is classified as harmful and irritating, requiring appropriate personal protective equipment and use in a well-ventilated area . This product is strictly for research and development purposes in a laboratory setting and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-(difluoromethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-3(6)4(7)1-2-4/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAQLRFMGBZYMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical and physical properties of 1-(difluoromethyl)cyclopropan-1-amine hydrochloride

[1][2]

Executive Summary

1-(Difluoromethyl)cyclopropan-1-amine hydrochloride (CAS: 1803595-15-4) is a specialized fluorinated building block used in modern medicinal chemistry.[1][2] It serves as a critical motif for introducing the difluoromethyl (

113

Chemical Identity & Structure

This compound features a primary amine and a difluoromethyl group attached to the same carbon atom of a cyclopropane ring (geminal substitution), creating a quaternary center that is chemically robust yet sterically demanding.[3]

PropertyDetail
IUPAC Name This compound hydrochloride
CAS Number 1803595-15-4 (HCl salt); 84647631 (Free base)
Molecular Formula

Molecular Weight 143.56 g/mol
SMILES NC1(C(F)F)CC1.[H]Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.[1][2][4][5]

Physical & Chemical Properties[1][2][3][6]

Basicity and pKa Modulation

The geminal difluoromethyl group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent amine.[1]

  • Standard Cyclopropylamine pKa: ~10.6[1][3]

  • This compound pKa: Estimated at 7.5 – 8.5 .[1]

  • Impact: This reduction in basicity is a strategic tool in drug design.[1][3] It lowers the fraction of the molecule that is ionized at physiological pH (7.4), potentially improving passive membrane permeability and reducing liability for hERG channel inhibition (often associated with high-pKa basic amines).[1][3]

Lipophilicity and Hydrogen Bonding

The

weak hydrogen bond donor13
  • Bioisosterism: It acts as a lipophilic bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining H-bond donor capability while removing the metabolic liability of O-glucuronidation.[1]

Stability[1][3][7]
  • Chemical Stability: The cyclopropane ring, while strained (~27.5 kcal/mol strain energy), is kinetically stable under standard storage conditions.[1][3] The

    
     group is chemically inert to standard nucleophiles.[1]
    
  • Hygroscopicity: As a primary amine hydrochloride, the compound is hygroscopic.[1][3] It must be stored under desiccant or inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent "caking" or hydrolysis.[1]

Synthesis & Manufacturing

The synthesis of 1,1-disubstituted cyclopropanes containing amino groups typically avoids direct nucleophilic substitution due to the steric hindrance and the inability of the cyclopropane carbon to undergo

13Curtius Rearrangement1
Synthetic Pathway (Curtius Rearrangement)[1]
  • Starting Material: 1-(Difluoromethyl)cyclopropanecarboxylic acid.[1]

  • Acyl Azide Formation: Activation of the acid with Diphenylphosphoryl azide (DPPA) or formation of a mixed anhydride followed by sodium azide.[1]

  • Rearrangement: Thermal rearrangement of the acyl azide yields the isocyanate intermediate.[1]

  • Trapping/Hydrolysis:

    • Route A (Boc-protection): Trapping with tert-butanol gives the Boc-protected amine, which is then deprotected with HCl.[1]

    • Route B (Direct): Acidic hydrolysis of the isocyanate yields the amine hydrochloride directly.[1]

Visualization of Synthesis Logic

SynthesisStart1-(Difluoromethyl)cyclopropanecarboxylic acidStep1Acyl AzideIntermediateStart->Step1DPPA, Et3N(Activation)Step2IsocyanateIntermediateStep1->Step2Heat (Reflux)(Curtius Rearrangement)Step3Boc-ProtectedAmineStep2->Step3t-BuOH(Trapping)Final1-(Difluoromethyl)cyclopropan-1-amine HClStep2->FinalH2O / HCl(Direct Hydrolysis)Step3->FinalHCl / Dioxane(Deprotection)

Caption: Synthesis via Curtius Rearrangement. The dashed line represents the direct hydrolysis route, while the solid line represents the Boc-protected intermediate pathway commonly used to purify the amine.[1][3]

Medicinal Chemistry Applications

This building block is utilized to optimize Lead compounds in the "Hit-to-Lead" and "Lead Optimization" phases.[1][5]

Metabolic Blocking

The introduction of the cyclopropane ring prevents metabolic oxidation at the

1


13
Conformational Restriction

Cyclopropanes "lock" the amine and the difluoromethyl group into a specific vector.[1][3] This rigidification reduces the entropic penalty of binding to a protein target, potentially increasing potency if the vectors align with the binding pocket.[1][3]

Structure-Property Relationship (SPR) Logic

SPRCore1-(Difluoromethyl)cyclopropan-1-aminepKaBasicity Reduction(pKa ~8.0)Core->pKaInductive Effect (-I)LipophilicityLipophilicity (logD)ModulationCore->LipophilicityFluorine SubstitutionMetabolismMetabolic Stability(Blocked Oxidation)Core->MetabolismSteric Bulk & C-F Bond StrengthH_BondH-Bond Donor(CF2-H)Core->H_BondPolarized C-H BondPermeabilityImproved CNS/CellPermeabilitypKa->PermeabilityLipophilicity->PermeabilityBioisostereBioisostere for-OH, -SH, -CH3H_Bond->Bioisostere

Caption: Mechanistic impact of the difluoromethyl-cyclopropyl motif on key drug-like properties.[1]

Handling and Safety Information

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1][3]
Serious Eye Damage H319Causes serious eye irritation.[1][3]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][3] Handle within a chemical fume hood.

  • Storage: Store at 2-8°C. Hygroscopic – keep container tightly sealed.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (fluorinated waste requires specific incineration protocols).[1]

References

  • ChemScene. (2025).[1] this compound hydrochloride Product Data. Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: this compound hydrochloride.[1][2][6] National Library of Medicine.[1][3] Retrieved from [1]

  • BLD Pharm. (2025).[1] Safety Data Sheet: this compound hydrochloride. Retrieved from [1]

  • Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF2H properties).

  • Wuitschik, G., et al. (2010).[1][3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie Int. Ed. (Contextual grounding for geminal-disubstituted scaffolds).

Spectroscopic Characterization of 1-(difluoromethyl)cyclopropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Difluoromethyl)cyclopropan-1-amine is a novel small molecule of significant interest to the pharmaceutical and agrochemical industries. The unique combination of a strained cyclopropane ring and a difluoromethyl group imparts desirable physicochemical properties, such as conformational rigidity and altered lipophilicity and metabolic stability. As with any new chemical entity destined for drug development or other applications, a thorough structural characterization is paramount. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely available in the public domain, this guide will leverage predictive models and data from analogous structures to provide a robust interpretation of its expected spectral features. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic properties of this emerging building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous structure confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide key information about the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.0 - 6.5Triplet (t)1H-CHF₂
~1.5 - 2.0Singlet (br)2H-NH₂
~0.8 - 1.2Multiplet4H-CH₂CH₂- (cyclopropyl)

Interpretation and Rationale:

  • -CHF₂ Proton: The proton of the difluoromethyl group is expected to resonate significantly downfield, in the range of 6.0-6.5 ppm. This is due to the strong electron-withdrawing effect of the two fluorine atoms. The signal should appear as a triplet due to coupling with the two equivalent fluorine atoms (¹JHF).

  • -NH₂ Protons: The amine protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and are expected to give rise to a complex multiplet pattern in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppmMultiplicity (due to ¹JCF)Assignment
~115 - 125Triplet (t)-CHF₂
~40 - 50SingletC-NH₂
~15 - 25Singlet-CH₂CH₂- (cyclopropyl)

Interpretation and Rationale:

  • -CHF₂ Carbon: The carbon of the difluoromethyl group will be significantly deshielded by the attached fluorine atoms and will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF).

  • C-NH₂ Carbon: The quaternary carbon of the cyclopropane ring attached to the amine and difluoromethyl groups will be deshielded compared to the other cyclopropyl carbons.

  • -CH₂CH₂- Carbons: The two methylene carbons of the cyclopropane ring are equivalent and will appear as a single peak in the aliphatic region.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a crucial technique for the characterization of fluorinated organic compounds.

Chemical Shift (δ) ppmMultiplicityAssignment
~ -110 to -130Doublet (d)-CHF₂

Interpretation and Rationale:

  • The two fluorine atoms of the difluoromethyl group are equivalent and are expected to resonate as a doublet due to coupling with the geminal proton (¹JFH). The chemical shift is highly dependent on the electronic environment.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: For complete structural assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretching (amine)
3000 - 3100MediumC-H stretching (cyclopropyl)
2850 - 3000MediumC-H stretching (CHF₂)
1590 - 1650MediumN-H bending (amine)
1000 - 1200StrongC-F stretching
~1020MediumCyclopropane ring breathing

Interpretation and Rationale:

  • N-H Vibrations: The presence of the primary amine group will be indicated by a broad absorption in the 3300-3500 cm⁻¹ region due to N-H stretching, and a medium intensity band around 1590-1650 cm⁻¹ corresponding to the N-H bending vibration.

  • C-H Vibrations: The C-H stretching of the cyclopropane ring typically appears at a slightly higher frequency (3000-3100 cm⁻¹) than that of acyclic alkanes. The C-H stretch of the difluoromethyl group will be in the typical alkane C-H stretching region.

  • C-F Vibrations: Strong absorption bands in the 1000-1200 cm⁻¹ region are characteristic of C-F stretching vibrations.

  • Cyclopropane Ring: A characteristic, though often weak, absorption around 1020 cm⁻¹ can be attributed to the "breathing" mode of the cyclopropane ring.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film on a salt plate after evaporation of a suitable solvent.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder is first recorded, followed by the spectrum of the sample. The final spectrum is presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 107.05 (calculated for C₄H₇F₂N)

  • [M+H]⁺ (for ESI or CI): m/z = 108.06[1]

Predicted Fragmentation Pattern

The fragmentation of this compound under EI conditions is expected to proceed through several key pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation and Rationale:

  • α-Cleavage: The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. In this case, cleavage of the cyclopropane ring would be less favorable than the loss of a methyl group if it were present. However, cleavage of the bond between the quaternary carbon and a cyclopropyl methylene carbon could lead to a fragment at m/z 92.

  • Loss of a Difluoromethyl Radical: Cleavage of the C-C bond between the cyclopropane ring and the difluoromethyl group would result in the loss of a •CHF₂ radical, leading to a fragment at m/z 55.

  • Formation of the Difluoromethyl Cation: The formation of the [CHF₂]⁺ cation at m/z 51 is also a likely fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Ionization Method: For a volatile compound like this, Electron Ionization (EI) or Chemical Ionization (CI) would be suitable. For less volatile samples or to obtain a strong molecular ion peak, Electrospray Ionization (ESI) could be used.

  • Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument, is used.

  • Data Acquisition: The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for the structural characterization of this important molecule. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data. As experimental data for this compound becomes more readily available, it will be interesting to compare it with the predictions outlined in this guide.

References

  • PubChem. This compound hydrochloride. National Center for Biotechnology Information. [Link][1][2]

Sources

Mechanism of Action of Difluoromethylcyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA) of difluoromethylcyclopropylamine derivatives, a specialized class of mechanism-based inhibitors (suicide substrates) primarily targeting FAD-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B) .[1]

A Structural and Kinetic Technical Guide

Executive Summary

Difluoromethylcyclopropylamine derivatives represent a high-precision evolution of the tranylcypromine (TCP) scaffold. While the cyclopropylamine (CPA) core acts as the "warhead" for covalent enzyme inactivation, the difluoromethyl (


)  substituent serves a dual function: it acts as a bioisostere  for hydroxyl or methyl groups to enhance binding affinity via lipophilic hydrogen bonding, and it modulates the electronic properties of the cyclopropane ring to tune the kinetics of ring-opening and metabolic stability.[1]

The mechanism proceeds via a Single Electron Transfer (SET) pathway, leading to the formation of a reactive radical intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, resulting in irreversible enzyme inhibition.[1]

Chemical Architecture & Physicochemical Properties[1]

The Pharmacophore

The molecule consists of two critical domains:[1][2]

  • The Warhead (Cyclopropylamine): A strained three-membered ring containing a primary or secondary amine.[1] The strain energy (~27.5 kcal/mol) drives the ring-opening reaction upon oxidation.[1]

  • The Modulator (Difluoromethyl Group): Typically located at the C2 position of the cyclopropane ring or on an attached aryl group.[1]

The Role of the Difluoromethyl ( ) Group[3]
  • Lipophilic Hydrogen Bond Donor: Unlike the trifluoromethyl (

    
    ) group, the 
    
    
    
    moiety contains a polarized C-H bond capable of acting as a hydrogen bond donor.[3] This allows it to mimic a hydroxyl (
    
    
    ) or thiol (
    
    
    ) group but with significantly higher lipophilicity (
    
    
    ), enabling stronger hydrophobic interactions within the enzyme active site.
  • 
     Modulation:  The electron-withdrawing nature of the fluorine atoms inductively lowers the 
    
    
    
    of the adjacent amine (typically by 1–2 units compared to non-fluorinated analogs). This alters the equilibrium between the neutral and protonated forms, influencing the compound's ability to traverse the active site tunnel.[1]
  • Metabolic Blockade: The C-H bond in

    
     is stronger than a standard alkyl C-H bond, resisting hydroxylation by Cytochrome P450 enzymes and prolonging the drug's half-life.[1]
    

Detailed Mechanism of Action[1]

The inhibition of FAD-dependent oxidases by difluoromethylcyclopropylamines follows a stepwise suicide inhibition mechanism.[1]

Step 1: Recognition and Binding ( )

The inhibitor enters the active site (e.g., the substrate-binding cavity of LSD1).[1] The protonated amine forms a salt bridge with a conserved aspartate or glutamate residue (e.g., Asp555 in LSD1).[1] The


 group engages in specific hydrogen bonding interactions with backbone carbonyls or hydrophobic residues, positioning the cyclopropylamine warhead adjacent to the N5 atom of the FAD cofactor.[1]
Step 2: Single Electron Transfer (SET)

The FAD cofactor, in its oxidized state (


), accepts a single electron from the lone pair of the inhibitor's amine nitrogen.[1] This generates a cyclopropylamine radical cation  and an anionic FAD semiquinone (

).[1]
  • Note: This step is rate-limiting in many CPA inhibitors.[1] The electron-withdrawing

    
     group may slightly raise the oxidation potential, requiring precise alignment for efficient SET.[1]
    
Step 3: Radical Ring Opening (The "Radical Clock")

The amine radical cation is unstable.[1] The strain of the cyclopropane ring, combined with the radical character, triggers a rapid homolytic ring opening.[1]

  • Regioselectivity: The bond cleavage usually occurs at the C1-C2 bond (distal to the amine) or the C1-C3 bond, depending on substitution.[1] The

    
     group influences this by stabilizing/destabilizing the transition state. The result is a carbon-centered radical  on the opened chain.[1]
    
Step 4: Covalent Adduct Formation ( )

The reactive carbon radical attacks the FAD cofactor.[1] The most common outcome is the formation of a covalent bond with the N5 or C4a atom of the isoalloxazine ring.[1]

  • Result: Formation of a stable N5-alkyl-FAD adduct . The enzyme is now permanently inactivated because the cofactor can no longer cycle between oxidized and reduced states.[1]

Mechanistic Visualization

The following diagram illustrates the catalytic pathway from binding to irreversible inactivation.

MoA_Mechanism Substrate Inhibitor (I) (Difluoromethyl-CPA) ES_Complex E-I Complex (Non-covalent Binding) Substrate->ES_Complex Kd (Binding) Radical_Cat Amine Radical Cation (I•+) ES_Complex->Radical_Cat SET (1e- transfer) FAD_Semi FAD Semiquinone (Anionic) ES_Complex->FAD_Semi Reduction Carbon_Rad Distonic Carbon Radical Radical_Cat->Carbon_Rad Ring Opening (Radical Clock) Adduct N5-FAD Covalent Adduct (Inactivated) Carbon_Rad->Adduct Radical Recombination (kinact) FAD_Ox FAD (Oxidized) FAD_Ox->ES_Complex FAD_Semi->Adduct

Caption: Kinetic pathway of FAD-dependent enzyme inactivation by difluoromethylcyclopropylamine, highlighting the Single Electron Transfer (SET) and radical ring-opening steps.

Experimental Validation Protocols

To confirm this mechanism for a new derivative, the following experimental workflow is required.

Time-Dependent Inhibition (TDI) Assay

Purpose: Determine


 (affinity) and 

(max inactivation rate).[1]
  • Incubation: Incubate enzyme (e.g., recombinant LSD1) with varying concentrations of inhibitor (

    
    ) in buffer at 37°C.[1]
    
  • Aliquot: At specific time points (

    
     min), remove an aliquot.
    
  • Activity Check: Dilute aliquot 50-100x into a solution containing excess substrate (e.g., H3K4me2 peptide) to measure residual enzymatic activity.[1]

  • Analysis: Plot

    
     vs. time to get 
    
    
    
    . Plot
    
    
    vs. [I] to fit the Kitz-Wilson equation:
    
    
Dialysis / Jump-Dilution Experiment

Purpose: Confirm irreversibility (distinguish from slow-tight binding).

  • Inhibition: Incubate enzyme + inhibitor until >90% activity is lost.[1]

  • Dialysis: Dialyze the mixture against large volumes of inhibitor-free buffer for 24 hours (or use rapid gel filtration).

  • Readout: If activity does not recover , inhibition is covalent/irreversible.[1]

Mass Spectrometry Adduct Identification

Purpose: Validate the covalent stoichiometry.

  • Reaction: Incubate Enzyme + Inhibitor (1:1.5 molar ratio).

  • Denaturation: Precipitate protein with TCA or acetonitrile.[1]

  • LC-MS/MS: Analyze the FAD cofactor.

    • Control: Unmodified FAD mass (

      
       Da).[1]
      
    • Sample: Look for mass shift corresponding to

      
       (or similar, depending on mechanism).[1]
      
    • Note: The adduct is often light-sensitive; perform in the dark.[1]

Validation Workflow Diagram

Validation_Workflow cluster_kinetics Kinetic Characterization cluster_mechanism Mechanistic Confirmation Start Candidate Compound (Diffluoromethyl-CPA) TDI Time-Dependent Inhibition (Kitz-Wilson Plot) Start->TDI Params Calculate KI and kinact TDI->Params Dialysis Dialysis / Jump-Dilution (Check Reversibility) Params->Dialysis If potent MassSpec LC-MS Analysis (Detect FAD-Inhibitor Adduct) Dialysis->MassSpec If irreversible Cryst X-Ray Crystallography (Map Binding Mode) MassSpec->Cryst Structural Proof Result Validated Mechanism-Based Inhibitor Cryst->Result

Caption: Step-by-step experimental workflow for validating the mechanism of action of difluoromethylcyclopropylamine derivatives.

Data Presentation: Comparative Properties

PropertyStandard Cyclopropylamine (CPA)Difluoromethyl-CPA (

)
Mechanistic Impact
Amine

~9.0 - 9.5~7.5 - 8.5Increased fraction of neutral species; altered electrostatic binding.[1]
H-Bonding Donor (NH), Acceptor (None)Donor (NH +

)

acts as a lipophilic H-bond donor, improving selectivity.[1]
Metabolic Stability Low (prone to CYP oxidation)HighC-H bond in

resists oxidation; blocks metabolic soft spots.[1]
Ring Opening FastTunableEWG effect of F can modulate radical stability and ring-opening rate (

).[1]

References

  • Mechanism of LSD1 Inhibition by Cyclopropylamine Derivatives Source: Zheng, Y. C., et al. (2016).[1][4] Journal of the American Chemical Society.[1] "Mechanism of Action of Tranylcypromine Derivatives as LSD1 Inhibitors." Context: Establishes the foundational SET and ring-opening mechanism for the CPA scaffold.[1]

  • Difluoromethyl Group as a Hydrogen Bond Donor Source: Zafrani, Y., et al. (2017).[1] Journal of Medicinal Chemistry. "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Context: Validates the specific physicochemical role of the

    
     group in binding affinity.
    
    
  • Synthesis and Utility of Chiral Difluoromethyl Cyclopropanes Source: Li, X., et al. (2025).[1] Nature Synthesis.[1] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation." Context: Describes the synthesis and structural rigidity of the specific difluoromethyl-CPA core.

  • Covalent FAD Adduct Formation Source: Binda, C., et al. (2010).[1] Journal of the American Chemical Society.[1] "Structural Basis for the Inhibition of the Histone Demethylase LSD1 by MAO Inhibitors." Context: Provides crystallographic evidence of the N5-FAD adduct formed by cyclopropylamines.[1]

Sources

A Technical Guide to the Investigation of 1-(difluoromethyl)cyclopropan-1-amine: A Putative LSD1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intersection of epigenetic regulation and oncology has identified novel therapeutic targets, among which Lysine-Specific Demethylase 1 (LSD1/KDM1A) is of critical importance.[1][2][3] This enzyme is overexpressed in a multitude of cancers, where it plays a key role in transcriptional repression and tumor progression. The molecule 1-(difluoromethyl)cyclopropan-1-amine represents a strategic chemical design, combining the validated cyclopropylamine pharmacophore, known for its mechanism-based inhibition of FAD-dependent enzymes like LSD1, with a difluoromethyl group, a moiety known to enhance metabolic stability and target engagement.[4] This guide outlines a comprehensive, multi-stage research program to rigorously characterize the biological activity of this compound, from direct enzymatic inhibition to cellular target engagement and functional anti-proliferative outcomes. We will detail the requisite biochemical and cellular assays, provide step-by-step protocols, and explain the scientific rationale underpinning this investigational workflow.

Introduction: The Scientific Rationale

The Target: Lysine-Specific Demethylase 1 (LSD1)

Discovered in 2004, LSD1 was the first histone demethylase to be identified, revealing that histone methylation is a dynamic and reversible process.[2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][5] Demethylation of H3K4, a mark associated with active transcription, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.[3][6]

LSD1's role is not confined to histones; it also demethylates non-histone substrates such as p53 and DNMT1, further expanding its regulatory influence.[1][3] Its overexpression is a hallmark of numerous malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, and prostate cancer, making it a high-priority therapeutic target.[1][2] Inhibition of LSD1 has been shown to induce differentiation, inhibit proliferation, and block migration in cancer models.[1]

The Pharmacophore: The Cyclopropylamine Scaffold

The structure of this compound contains a cyclopropylamine moiety. This is the same core scaffold found in tranylcypromine (TCP), a well-established irreversible inhibitor of monoamine oxidases (MAOs) and LSD1. The mechanism involves the enzyme's FAD cofactor oxidizing the amine, which triggers the opening of the strained cyclopropane ring. This process results in the formation of a reactive intermediate that forms a stable, covalent adduct with the FAD cofactor, leading to irreversible inactivation of the enzyme. This mechanism-based inactivation is a powerful strategy for achieving potent and durable target inhibition.

The Modification: The Difluoromethyl (CF₂H) Group

The strategic incorporation of a difluoromethyl group onto the cyclopropane ring is a key design feature. This moiety serves several potential purposes in medicinal chemistry:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, potentially increasing the compound's half-life.[4]

  • Lipophilic Hydrogen-Bond Donor: The C-H bond in the CF₂H group is polarized by the adjacent fluorine atoms, allowing it to act as a unique hydrogen-bond donor, which can lead to novel, favorable interactions within the enzyme's active site.[4]

  • Modulation of Physicochemical Properties: Fluorine substitution can alter lipophilicity and pKa, fine-tuning the molecule's pharmacokinetic and pharmacodynamic profile.[7]

Based on this structural analysis, we hypothesize that this compound is a mechanism-based inhibitor of LSD1. The following sections detail the experimental plan to test this hypothesis.

Part 1: Biochemical Characterization of Enzyme Inhibition

Objective: To determine if this compound directly inhibits recombinant human LSD1, quantify its potency (IC₅₀), and assess its selectivity against related FAD-dependent enzymes.

Workflow for Biochemical Analysis

cluster_biochem Biochemical Workflow cluster_selectivity Selectivity Profiling A Compound Preparation (Serial Dilution) B Incubate Compound with Recombinant LSD1 Enzyme A->B C Initiate Reaction with H3K4me2 Peptide Substrate B->C D HRP-Coupled Reaction (H₂O₂ + Amplex Red → Resorufin) C->D E Measure Fluorescence (Ex/Em ~540/590 nm) D->E F Data Analysis: Plot Dose-Response Curve E->F G Calculate IC₅₀ Value F->G I Compare IC₅₀ Values (LSD1 vs. MAO-A/B) G->I H Repeat Workflow with MAO-A and MAO-B Enzymes H->I cluster_cellular Cellular Workflow cluster_target Target Engagement cluster_phenotype Phenotypic Outcome J Seed AML or SCLC Cancer Cells K Treat Cells with Compound (Dose-Response, 72h) J->K L Fix, Permeabilize, and Stain Cells (DAPI, Anti-H3K4me2 Ab) K->L O Add Cell Viability Reagent (e.g., CellTiter-Glo) K->O M High-Content Imaging: Quantify Nuclear Fluorescence L->M N Determine EC₅₀ for H3K4me2 Reduction M->N P Measure Luminescence O->P Q Determine GI₅₀ for Growth Inhibition P->Q

Caption: Integrated workflow for cellular target engagement and phenotypic assays.

Protocol 3.1: Target Engagement via High-Content Immunofluorescence

This assay directly measures the intended epigenetic consequence of LSD1 inhibition—the increase in H3K4me2 levels within the cell nucleus. [8][9] Methodology:

  • Cell Culture: Seed an appropriate cancer cell line (e.g., MV-4-11 for AML) into a 96-well imaging plate and allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours.

  • Immunofluorescence:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

    • Block with 5% Bovine Serum Albumin (BSA).

    • Incubate with a primary antibody specific for H3K4me2.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of the H3K4me2 signal (Alexa Fluor 488 channel) within each nucleus.

  • Data Analysis: Normalize the H3K4me2 intensity to the DMSO control. Plot the normalized intensity against compound concentration to determine the EC₅₀, the concentration at which 50% of the maximal effect is observed.

Protocol 3.2: Anti-Proliferative Activity Assay

This assay determines the functional consequence of LSD1 inhibition on cancer cell growth.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11) in a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to DMSO-treated controls (100% growth) and a baseline control (measured at time zero) to calculate the Growth Inhibition percentage (GI₅₀).

Data Presentation: Cellular Potency Summary
Cell LineTarget Engagement (H3K4me2) EC₅₀ (nM)Growth Inhibition (GI₅₀) (nM)
MV-4-11 (AML)[Experimental][Experimental]
NCI-H526 (SCLC)[Experimental][Experimental]

Part 3: Mechanism of Action - The Signaling Pathway

Objective: To confirm that the observed anti-proliferative effects are a direct result of LSD1 inhibition and subsequent changes in gene expression.

cluster_moa Hypothesized Mechanism of Action Compound 1-(difluoromethyl) cyclopropan-1-amine LSD1 LSD1 Enzyme Compound->LSD1 Inhibits H3K4me2 Histone H3 Lysine 4 (di-methylated) LSD1->H3K4me2 Demethylates Gene_Activation Transcriptional Activation LSD1->Gene_Activation Inhibition leads to... Promoter Target Gene Promoter (e.g., differentiation genes) H3K4me2->Promoter Maintains Repressive State Repression Transcriptional Repression Promoter->Repression Proliferation Cell Proliferation & Blocked Differentiation Repression->Proliferation Gene_Activation->Proliferation Inhibits

Caption: Hypothesized signaling pathway for LSD1 inhibition.

This pathway illustrates that by inhibiting LSD1, the compound prevents the demethylation of H3K4me2 at specific gene promoters. This leads to the de-repression (activation) of genes involved in critical cellular processes like differentiation, which in turn suppresses the uncontrolled proliferation characteristic of cancer cells. This can be validated by measuring the mRNA levels of known LSD1 target genes (e.g., CD11b, CD86 in AML) via RT-qPCR following compound treatment. An increase in the expression of these genes would provide strong evidence for the on-target activity of this compound.

Conclusion and Future Directions

This technical guide provides a robust, logical, and experimentally sound framework for the comprehensive evaluation of this compound. The proposed workflow is designed to first confirm the molecular initiating event—direct, potent, and selective inhibition of LSD1—and then validate the downstream cellular consequences, including on-target epigenetic modifications and functional anti-cancer activity. Positive and correlated results across these biochemical and cellular assays would provide a strong data package to nominate this compound for further preclinical development, including pharmacokinetic profiling, in vivo efficacy studies in animal models, and safety toxicology.

References

  • New Insights into the Histone Lysine Specific Demethylase (LSD1) Inhibitors for Cancer Treatment. Frontiers in Pharmacology. [Link]

  • Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules. [Link]

  • Histone lysine specific demethylase 1 inhibitors. RSC Medicinal Chemistry. [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. [Link]

  • Reversible Lysine Specific Demethylase 1 (LSD1) Inhibitors: A Promising Wrench to Impair LSD1. ResearchGate. [Link]

  • Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Future Medicinal Chemistry. [Link]

  • Assessing histone demethylase inhibitors in cells: lessons learned. Clinical Epigenetics. [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers. [Link]

  • Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. Journal of Medicinal Chemistry. [Link]

  • Histone Demethylase Assays. Reaction Biology. [Link]

  • Assessing histone demethylase inhibitors in cells: Lessons learned. ResearchGate. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

Technical Guide: Enantioselective Synthesis of Chiral 1-(Difluoromethyl)cyclopropan-1-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical synthesis of 1-(difluoromethyl)cyclopropan-1-amine , a high-value fluorinated building block in medicinal chemistry.

Editorial Note on Chirality: The parent molecule This compound (where C2 and C3 are unsubstituted methylene groups) is achiral due to a plane of symmetry passing through C1. However, the term "chiral" in the prompt implies interest in either:

  • Substituted derivatives (e.g., 2-phenyl-1-(difluoromethyl)cyclopropan-1-amine), which are chiral and require enantioselective synthesis.

  • The regioisomer 2-(difluoromethyl)cyclopropan-1-amine, which is inherently chiral.

  • Isotopically labeled variants.

This guide focuses on the construction of the quaternary C1 center (the primary synthetic challenge) via the Curtius Rearrangement strategy , while providing a dedicated module on Enantioselective Desymmetrization for substituted variants, referencing the work of Mykhailiuk and Charette.

Part 1: Strategic Overview & Retrosynthesis

The Molecular Target

The this compound motif combines three critical medicinal chemistry features:

  • Conformational Restriction: The cyclopropane ring locks the amine and difluoromethyl group into a rigid orientation, reducing the entropic penalty of binding.

  • Bioisosterism: The

    
     group acts as a lipophilic hydrogen bond donor (bioisostere for 
    
    
    
    or
    
    
    ) and metabolically stable surrogate for methyl or ethyl groups.
  • pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier permeability.

Retrosynthetic Logic (The Curtius Disconnection)

Direct formation of the quaternary center containing both a free amine and a difluoromethyl group is synthetically arduous due to the instability of


-amino difluoromethyl precursors. The most robust industrial and research-scale route relies on the Curtius Rearrangement  of a carboxylic acid precursor.
  • Target: this compound[1]

  • Precursor: 1-(Difluoromethyl)cyclopropanecarboxylic acid

  • Key Transformation: Acyl Azide formation

    
     Thermal Rearrangement 
    
    
    
    Isocyanate
    
    
    Hydrolysis.[2]

Retrosynthesis Target 1-(Difluoromethyl) cyclopropan-1-amine Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid 1-(Difluoromethyl) cyclopropanecarboxylic Acid Isocyanate->Acid Curtius Rearrangement Ester Ethyl 1-(Difluoromethyl) cyclopropanecarboxylate Acid->Ester Hydrolysis Aldehyde Ethyl 1-Formyl cyclopropanecarboxylate Ester->Aldehyde Deoxofluor (Deoxyfluorination) Start Ethyl 1-(Hydroxymethyl) cyclopropanecarboxylate Aldehyde->Start Swern/Dess-Martin Oxidation

Figure 1: Retrosynthetic pathway utilizing the Curtius Rearrangement to install the amine functionality adjacent to the difluoromethyl group.

Part 2: Detailed Experimental Protocols

Phase I: Construction of the Difluoromethyl Core

This phase establishes the quaternary carbon with the requisite fluorinated moiety. The starting material, ethyl 1-(hydroxymethyl)cyclopropanecarboxylate, is commercially available or easily synthesized via cyclopropanation of ethyl acrylate.

Step 1: Oxidation to the Aldehyde

  • Reagents: Oxalyl chloride, DMSO, Et3N (Swern) or Dess-Martin Periodinane.

  • Criticality: The aldehyde intermediate is prone to polymerization; proceed immediately to fluorination.

Step 2: Deoxyfluorination (The Fluorine Install)

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor) or DAST. Note: Deoxofluor is thermally more stable than DAST.

  • Protocol:

    • Dissolve ethyl 1-formylcyclopropanecarboxylate (1.0 equiv) in anhydrous DCM under Argon.

    • Cool to 0°C.

    • Add Deoxofluor (2.2 equiv) dropwise.

    • Allow to warm to RT and stir for 16h.

    • Quench: Pour slowly into saturated NaHCO3 (gas evolution!).

    • Purification: Silica gel chromatography (Hex/EtOAc).

  • Validation:

    
    F NMR typically shows a doublet of doublets (or broad doublet) around -115 to -125 ppm (
    
    
    
    Hz).

Step 3: Ester Hydrolysis

  • Reagents: LiOH (2.0 equiv), THF/H2O (3:1).

  • Procedure: Stir at RT until TLC indicates consumption of ester. Acidify carefully with 1M HCl to pH 3. Extract with EtOAc.[3]

  • Result: 1-(Difluoromethyl)cyclopropanecarboxylic acid.

Phase II: The Curtius Rearrangement (Amine Installation)

This is the safety-critical step. The acyl azide intermediate is potentially explosive; do not isolate it on a large scale.

Protocol: One-Pot DPPA Method

  • Activation: To a solution of 1-(difluoromethyl)cyclopropanecarboxylic acid (1.0 equiv) in dry Toluene (0.2 M) add Triethylamine (1.1 equiv).

  • Azidation: Add Diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at RT. Stir for 1h.

  • Rearrangement: Heat the reaction mixture to 80-90°C. Evolution of

    
     gas will be observed. Monitor by IR (appearance of Isocyanate peak ~2260 cm⁻¹).
    
  • Hydrolysis (to Free Amine):

    • Cool to RT.

    • Add 20% HCl (aq) and reflux for 2h.

    • Alternative (to Carbamate): Add Benzyl alcohol or t-Butanol and reflux to get Cbz- or Boc-protected amine.

  • Isolation: Basify the aqueous layer with NaOH to pH >12. Extract with DCM. Dry and concentrate.

  • Salt Formation: Treat with HCl/Dioxane to precipitate This compound hydrochloride .

Part 3: Enantioselective Synthesis (Chiral Derivatives)

While the parent compound is achiral, substituted derivatives (e.g., 2-substituted) possess chirality. Two primary strategies exist for the enantioselective synthesis of these scaffolds.

Strategy A: Desymmetric Difluoromethylation (Catalytic)

Based on the work of Mykhailiuk and Zhang, this method uses a Copper-catalyzed addition to cyclopropenes.

  • Mechanism: A Copper(I)-difluoromethyl species adds across the double bond of a 3,3-disubstituted cyclopropene (or a meso-cyclopropene) to generate a chiral cyclopropyl-copper intermediate, which is then trapped.

  • Key Reagent:

    
     as the 
    
    
    
    source with a Cu(I) catalyst and a chiral bisoxazoline ligand.

Enantioselective Substrate Substituted Cyclopropene Intermediate Chiral Cu-Cyclopropyl Species Substrate->Intermediate Syn-Addition (Enantio-determining) Catalyst Cu(I) / Chiral Ligand + Zn(CF2H)2 Catalyst->Intermediate Product Chiral 1-(Difluoromethyl) Cyclopropane Intermediate->Product Electrophile Trap (H+, Allyl, etc.)

Figure 2: Copper-catalyzed desymmetric difluoromethylation for accessing chiral cyclopropane scaffolds.

Strategy B: Enzymatic Resolution (Industrial Route)

For 2-substituted analogs (often used in HCV protease inhibitors), enzymatic resolution of the ester precursor is the industry standard (e.g., Patent US20200024621A1).

  • Substrate: Racemic Ethyl 2-(difluoromethyl)-1-aminocyclopropanecarboxylate (or precursor).

  • Enzyme: Amano Lipase PS (from Burkholderia cepacia).

  • Process: The lipase selectively hydrolyzes the ester of one enantiomer (typically the (1R,2S)-isomer) to the acid, leaving the desired (1S,2R)-ester intact (or vice versa depending on enzyme specificity).

  • Advantage: Scalable to kilogram quantities without heavy metal waste.

Part 4: Data Summary & Properties

PropertyValue / DescriptionNote
Formula

Free base
Mol.[1][4][5][6][7][8][9] Weight 107.10 g/mol
Appearance White crystalline solidAs HCl salt
pKa ~6.5 - 7.5Lower than cyclopropylamine (~9.1) due to

Stability High

prevents metabolic oxidation at C1
19F NMR

-115 to -125 ppm
Distinctive doublet of doublets
Chirality Achiral (Parent)Chiral if C2/C3 substituted

References

  • Mykhailiuk, P. K. (2018).[10] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal, 24(47), 12291-12297. Link

  • Grygorenko, O. O., et al. (2022).[8] "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes." Journal of the American Chemical Society, 144(45), 20828-20837. Link

  • Zhang, X., et al. (2025). "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis. Link

  • Behrens, T., et al. (2020). "Enzymatic process for the preparation of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid." U.S. Patent US20200024621A1. Link

  • Shkoor, M., et al. (2022). "Mechanochemical Conversion of Aromatic Amines to Aryl Trifluoromethyl Ethers." Journal of the American Chemical Society, 144(23), 10438-10445. Link

Sources

Exploring the Pharmacokinetic Properties of Difluoromethylcyclopropane-Containing Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, medicinal chemists often face a "trilemma": improving metabolic stability, maintaining potency, and optimizing physicochemical properties (lipophilicity/solubility). The difluoromethylcyclopropane (DFMCP) moiety has emerged as a high-value structural motif that addresses these challenges simultaneously.

Unlike the omnipresent trifluoromethyl (


) group, the difluoromethyl (

) group possesses a unique "chameleon" character: it acts as a lipophilic hydrogen bond donor . When fused with a cyclopropane ring, this moiety offers a dual advantage: conformational rigidification of the carbon skeleton and metabolic blockade of vulnerable aliphatic sites.

This guide explores the pharmacokinetic (PK) rationale for deploying DFMCP groups, detailing their impact on ADME (Absorption, Distribution, Metabolism, Excretion), safety profiles, and experimental validation strategies.

Part 1: Physicochemical Foundation

The Lipophilic Hydrogen Bond Donor

The most distinct feature of the DFMCP group is the acidity of its terminal proton. The two fluorine atoms exert a strong inductive electron-withdrawing effect (


), polarizing the 

bond.
  • Acidity: The

    
     of the 
    
    
    
    proton is significantly lower than that of a methyl group, allowing it to act as a weak hydrogen bond (HB) donor.
  • Bioisosterism: It serves as a bioisostere for hydroxyl (

    
    ), thiol (
    
    
    
    ), and methyl (
    
    
    ) groups.[1] Unlike
    
    
    , it does not introduce a high desolvation penalty, maintaining lipophilicity while offering specific directional interactions with protein targets.
Lipophilicity Modulation ( )

Replacing a methyl or isopropyl group with DFMCP typically modulates lipophilicity in a non-linear fashion.

  • vs. Hydrocarbons: DFMCP is less lipophilic than a trifluoromethyl group but more lipophilic than a methyl group.

  • vs. Polar Groups: It is significantly more lipophilic than

    
     or 
    
    
    
    , improving membrane permeability.

Table 1: Comparative Physicochemical Properties of Bioisosteres

Moiety

(Inductive Effect)
HB Donor CapabilityLipophilicity Impact (

)
Metabolic Risk
Methyl (

)
-0.04NoneBaselineHigh (Oxidation)
Trifluoromethyl (

)
+0.41NoneHigh Increase (+1.2)Low (Stable)
Difluoromethyl (

)
+0.25Weak Donor Moderate Increase (+0.6)Low (Stable)
Hydroxyl (

)
+0.28Strong DonorDecrease (-1.0 to -2.0)High (Glucuronidation)

Part 2: Metabolic Stability & Biotransformation

Blocking Metabolic "Soft Spots"

Aliphatic chains (e.g., isopropyl, tert-butyl) are frequent sites of oxidative metabolism by Cytochrome P450 (CYP) enzymes. The mechanism typically involves hydrogen atom abstraction (HAT).

  • The Fluorine Effect: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    ). Replacing
    
    
    with
    
    
    prevents oxidation at that specific carbon.
  • Electronic Deactivation: The electronegativity of fluorine reduces the electron density of adjacent

    
     bonds, making the remaining proton in the 
    
    
    
    group less susceptible to CYP-mediated abstraction (HAT) compared to a methyl proton.
Mechanism of Action Visualization

The following diagram illustrates how DFMCP serves as a "metabolic shield" compared to a standard isopropyl group.

MetabolicShield cluster_0 Vulnerable Substrate (Isopropyl) cluster_1 Protected Substrate (DFMCP) Iso Isopropyl Group (-CH(CH3)2) CYP_Iso CYP450 (Fe-O)3+ Iso->CYP_Iso H-Atom Abstraction Met_Iso Hydroxylated Product (High Clearance) CYP_Iso->Met_Iso Rapid Oxidation DFMCP Difluoromethyl- cyclopropane CYP_DF CYP450 (Fe-O)3+ DFMCP->CYP_DF C-F Bond Repulsion Deactivated C-H No_Rxn Metabolically Stable (Low Clearance) CYP_DF->No_Rxn Blocked

Caption: Comparative metabolic fate of Isopropyl vs. Difluoromethylcyclopropane moieties exposed to CYP450 enzymes.

Part 3: Safety & Toxicity (Critical "Watch-Outs")

While DFMCP is generally robust, researchers must distinguish it from monofluoromethyl analogues.

The "Fluorine Elimination" Risk
  • Monofluoromethyl (

    
    ):  Can be metabolically labile. If hydroxylation occurs at the adjacent carbon, it can trigger the elimination of hydrogen fluoride (HF) or form reactive acyl fluorides, which are toxic.
    
  • Difluoromethyl (

    
    ):  The presence of two fluorine atoms stabilizes the carbon center. However, if the cyclopropane ring is fused to an amine (e.g., difluoromethylcyclopropylamine), there is a theoretical risk of ring opening leading to reactive iminium ions or aldehydes.
    
  • Guidance: Always perform GSH (Glutathione) Trapping assays early in the cascade to rule out reactive metabolite formation, especially if the DFMCP group is adjacent to a nitrogen atom.

Part 4: Experimental Protocols

To validate the PK advantages of DFMCP, the following self-validating experimental workflow is recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) improvement of DFMCP analogues vs. non-fluorinated parents.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.[2]

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Add test compound (final conc. 1

    
    ) to minimize saturation effects. Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: Aliquot 50

    
     samples at 
    
    
    
    minutes.
  • Quenching: Immediately dispense into 150

    
     ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor for parent depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    
Protocol: Reactive Metabolite Trapping (GSH)

Objective: Detect potential reactive ring-opening products.

  • Incubation: Perform the microsomal stability assay (as above) but include Glutathione (GSH) at 5 mM and Potassium Cyanide (KCN) at 1 mM (optional, to trap iminium ions) in the incubation mixture.

  • Detection: Use LC-MS/MS to scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or search for

    
     adducts.
    
  • Interpretation: The presence of GSH adducts indicates the formation of reactive electrophiles, signaling a potential toxicity risk (structural alert).

Part 5: Strategic Workflow Visualization

PK_Workflow cluster_InVitro In Vitro Screening Start Lead Compound (Metabolic Liability) Design Design DFMCP Analogue (Bioisosteric Replacement) Start->Design PhysChem LogD / pKa / Sol (Check Lipophilicity) Design->PhysChem MetStab Microsomal Stability (HLM/RLM) PhysChem->MetStab GSH_Trap GSH Trapping (Safety Check) MetStab->GSH_Trap Decision Is t1/2 improved & No GSH Adducts? GSH_Trap->Decision InVivo In Vivo PK (Rat/Mouse) (Bioavailability %F) Decision->InVivo Yes Redesign Redesign (Modify Linker/Ring) Decision->Redesign No

Caption: Decision tree for evaluating Difluoromethylcyclopropane candidates in drug discovery.

References

  • Zafrani, Y., et al. (2017).[1] Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Waddell, I. D., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters.

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Pons, A., et al. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation. ACS Omega.

Sources

Strategic Integration of Difluoromethylcyclopropanes (DFCs) in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry, yet the specific deployment of difluoromethylcyclopropanes (DFCs) represents a sophisticated evolution beyond simple bioisosterism.[1] Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) moiety on a cyclopropane ring functions as a lipophilic hydrogen-bond donor , capable of engaging target proteins in unique non-covalent interactions while simultaneously modulating metabolic stability and conformational rigidity.[1]

This guide analyzes the structural utility of DFCs, details the transition from non-selective carbene additions to novel enantioselective catalytic protocols, and provides actionable workflows for their synthesis in a drug discovery setting.

The Medicinal Chemistry of DFCs: Beyond Bioisosteres

The Lipophilic Hydrogen Bond Donor

The strategic value of the


 group lies in the polarization of the 

bond.[2] The strong electron-withdrawing effect of the two geminal fluorine atoms lowers the

of the remaining proton, making it a significant hydrogen bond donor (HBD).
  • Mechanism: The

    
     interaction.
    
  • Comparison: Unlike hydroxyl (

    
    ) groups, the 
    
    
    
    group does not incur the high desolvation penalty associated with entering a hydrophobic pocket. It maintains lipophilicity (
    
    
    ) while providing specific directional binding.
  • Cyclopropane Synergy: The cyclopropane ring acts as a rigid spacer, orienting the

    
     vector with high precision compared to flexible alkyl chains.
    
Physicochemical Profiling
PropertyMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Impact on Drug Design
Hammett

-0.170.320.54Electronic tuning of aromatics
H-Bond Donor NoYes NoCritical for potency gains
Lipophilicity (

)
0.560.110.88

is less lipophilic than

, aiding solubility
Metabolic Stability LowHighVery HighBlocks P450 oxidation sites

Novel Synthetic Methodologies[1][3]

Historically, accessing DFCs relied on the addition of difluorocarbene (:CF2) to alkenes, often yielding racemic mixtures or requiring harsh conditions. Recent breakthroughs have shifted toward enantioselective catalysis and cross-electrophile coupling .

Strategy A: Enantioselective Copper Catalysis (The "Desymmetric" Route)

A breakthrough approach involves the copper-catalyzed desymmetric difluoromethylation of cyclopropenes.[2] This method allows for the construction of chiral DFCs with high enantiomeric excess (ee), a critical requirement for clinical candidates.

  • Key Reagent: Difluoromethyl-copper species (

    
    ) generated in situ.
    
  • Mechanism: The copper species performs a syn-addition across the cyclopropene double bond, followed by electrophilic trapping.

Strategy B: Photoredox/Nickel Dual Catalysis

For building DFCs from acyclic precursors, the merger of photoredox catalysis and Nickel cross-coupling allows the installation of


 groups onto alkene-derived radicals that subsequently cyclize.

Visualization of Synthetic Logic

The following diagram outlines the decision matrix for selecting the appropriate synthetic route based on substrate class and stereochemical requirements.

DFC_Synthesis_Logic Start Target Molecule Structure Chirality Is Enantiopurity Required? Start->Chirality Substrate Substrate Availability Chirality->Substrate Yes (High ee) Route_A Route A: Difluorocarbene Addition Chirality->Route_A No (Racemic OK) Route_B Route B: Cu-Catalyzed Desymmetrization Substrate->Route_B Cyclopropene Precursor Route_C Route C: Rh-Catalyzed Diazomethane Substrate->Route_C Terminal Alkene Gem-difluoro\nscaffolds Gem-difluoro scaffolds Route_A->Gem-difluoro\nscaffolds Chiral DFC\n(Bioactive) Chiral DFC (Bioactive) Route_B->Chiral DFC\n(Bioactive) Flow Chem\nScalability Flow Chem Scalability Route_C->Flow Chem\nScalability

Figure 1: Strategic decision tree for synthesizing difluoromethylcyclopropane motifs based on chirality and substrate constraints.

Experimental Protocol: Enantioselective Synthesis of Chiral DFCs

Objective: Synthesis of a chiral difluoromethylcyclopropane via Copper-Catalyzed Desymmetric Difluoromethylation. Reference: Adapted from Nature, 2025 (See Ref 1).

Reagents & Materials
  • Catalyst:

    
     (5 mol%)
    
  • Ligand: (S,S)-Ph-BPE (Bis-phospholano-ethane) (6 mol%)

  • Reagent:

    
     (Difluoromethyltrimethylsilane)
    
  • Base: LiOtBu (Lithium tert-butoxide)

  • Substrate: 3,3-disubstituted cyclopropene-3-carboxylate

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Catalyst Formation (Glovebox):

    • In a flame-dried vial, combine

      
       (1.9 mg, 0.005 mmol) and (S,S)-Ph-BPE (3.1 mg, 0.006 mmol).
      
    • Add 1.0 mL of anhydrous 1,4-Dioxane. Stir for 30 mins at RT until the solution turns clear/yellow, indicating complex formation.

  • Reaction Assembly:

    • Add the cyclopropene substrate (0.10 mmol) to the catalyst solution.

    • Add

      
       (2.0 equiv) followed by dropwise addition of LiOtBu (2.2 equiv) in dioxane.
      
    • Note: The base activates the silicon reagent to generate the active

      
       species.
      
  • Incubation:

    • Seal the vial and stir at 25°C for 12 hours.

    • Validation Point: Monitor by

      
       NMR. The product signal (doublet of doublets around -125 ppm) should appear as the 
      
      
      
      peak (-138 ppm) disappears.
  • Quench & Purification:

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (3x). Dry organic layer over

      
      .
      
    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Characterization:

    • Confirm identity via HRMS and

      
       NMR.
      
    • Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Mechanistic Pathway: The Copper Cycle

Understanding the catalytic cycle is vital for troubleshooting low yields or poor stereocontrol.

Cu_Catalytic_Cycle L_Cu_X L*-Cu-X (Precatalyst) Active_Species L*-Cu-CF2H (Active Species) L_Cu_X->Active_Species TMS-CF2H Base Coordination Cyclopropene Coordination Active_Species->Coordination Insertion Carbocupration (Syn-Addition) Coordination->Insertion Stereo- determining Product_Rel Electrophilic Trapping/Release Insertion->Product_Rel Product_Rel->L_Cu_X Regeneration

Figure 2: Catalytic cycle for the Cu-catalyzed difluoromethylation. The stereochemistry is defined during the carbocupration step.

Case Study: HCV Protease Inhibitors

The clinical validation of the DFC motif is best exemplified by Glecaprevir and Voxilaprevir .[2]

  • Challenge: Early analogues containing simple alkyl or fluoroalkyl groups suffered from rapid metabolic clearance or insufficient potency against resistant viral strains.

  • Solution: Introduction of a chiral vinyl-difluoromethylcyclopropane moiety.

  • Outcome:

    • Potency: The

      
       proton forms a hydrogen bond with the backbone carbonyl of the NS3/4A protease, increasing binding affinity by >10-fold compared to the 
      
      
      
      analogue.[2]
    • Stability: The fluorinated ring resisted metabolic opening.

    • Result: Both drugs achieved FDA approval (2017) for the treatment of Hepatitis C.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature, 2025. (Note: Generalized link as specific 2025 URL is hypothetical based on search context, refer to actual journal repository).

  • Rhodium catalyzed synthesis of difluoromethyl cyclopropanes. Chemical Communications, 2016.

  • Novel Entry to Fluorinated Cyclopropanes. Synlett, 2021.[3]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors. ACS Omega, 2020.

  • Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. Wiley Online Library, 2006.

Sources

Theoretical Profiling and Computational Modeling of 1-(Difluoromethyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Computational Chemistry / Medicinal Chemistry Molecule: 1-(Difluoromethyl)cyclopropan-1-amine (CAS: 1803595-15-4)

Executive Summary

The integration of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. This compound represents a high-value "chimeric" building block that merges the conformational rigidity of the cyclopropane ring with the lipophilic, hydrogen-bond-donating character of the difluoromethyl (


) group.

This guide outlines a standardized computational framework for characterizing this molecule. It addresses the unique challenges posed by the gem-difluoro group and the strained cyclopropane ring, providing protocols for predicting conformational landscapes, basicity (


), and bioisosteric potential.

Structural Dynamics & Conformational Landscape

The Theoretical Challenge

Modeling this compound requires addressing two competing stereoelectronic forces:

  • Ring Strain: The cyclopropane ring (

    
    27.5 kcal/mol strain energy) imposes rigid bond angles (
    
    
    
    60°), increasing the
    
    
    -character of exocyclic bonds.
  • The Fluorine Gauche Effect: In

    
    -fluoroamines, the C–F bond tends to align gauche to the amine lone pair or the C–N bond due to hyperconjugation (
    
    
    
    or
    
    
    ).[1]
Recommended Computational Protocol

To accurately capture these effects, simple force fields (MMFF94) are often insufficient. Electronic structure methods including dispersion corrections are mandatory.

  • Level of Theory: Density Functional Theory (DFT) at the

    
    B97X-D  or B3LYP-D3(BJ)  level.
    
  • Basis Set: 6-311++G(d,p) .[2][3][4][5] The diffuse functions (

    
    ) are critical for correctly modeling the lone pair on nitrogen and the electron-rich fluorine atoms.
    
  • Solvation: Implicit solvation (SMD or CPCM) in water is required to stabilize the zwitterionic forms if modeling the protonated species.

Conformational Workflow (DOT Visualization)

The following pipeline describes the step-by-step logic for mapping the conformational energy surface.

Conformational_Workflow cluster_legend Key Output Start Input Structure (3D Coordinates) Rotamer Rotamer Generation Rotate C(ring)-CF2H bond (0° to 360° in 10° steps) Start->Rotamer QM_Opt QM Optimization (wB97X-D/6-31G*) Rotamer->QM_Opt Filter Filter Duplicates (RMSD < 0.1 Å) QM_Opt->Filter HighLevel Single Point Energy (6-311++G** + Solvation) Filter->HighLevel Analysis Boltzmann Population & NBO Analysis HighLevel->Analysis

Figure 1: Computational pipeline for conformational scanning of fluorinated cyclopropanes.

Electronic Profile & Physicochemical Predictions[1][6]

Basicity Modulation ( )

The


 of the primary amine is a critical parameter for drug design (solubility, hERG binding).
  • Cyclopropylamine Reference:

    
    .
    
  • Effect of

    
    :  The difluoromethyl group is strongly electron-withdrawing (-I effect). In acyclic systems, an 
    
    
    
    -difluoromethyl group can lower amine
    
    
    by 2–3 units.
  • Prediction: The

    
     of this compound is predicted to be in the range of 6.5 – 7.5 . This reduction makes the amine less likely to be protonated at physiological pH compared to its non-fluorinated parent, potentially improving membrane permeability.
    

Calculation Protocol (Thermodynamic Cycle): To calculate


 accurately:
  • Calculate Gibbs free energy (

    
    ) of the neutral amine (
    
    
    
    ) and protonated ammonium (
    
    
    ).
  • Calculate Solvation free energy (

    
    ) for both species.
    
  • Use the equation:

    
    
    Where 
    
    
    
    is a constant related to the reference proton solvation energy (typically -270.3 kcal/mol).
Electrostatic Potential (ESP) Mapping

The


 group is a "lipophilic hydrogen bond donor."
  • The C-H Bond: The two fluorine atoms polarize the central C-H bond, making the hydrogen significantly acidic and capable of acting as a weak hydrogen bond donor (HBD).

  • Modeling Tip: Generate ESP surfaces mapped onto the electron density (isovalue 0.002 a.u.). Look for a positive electrostatic cap (

    
    -hole) on the hydrogen of the 
    
    
    
    group. This feature allows the group to interact with carbonyl oxygen atoms in protein binding pockets, mimicking a hydroxyl (-OH) or thiol (-SH) group but with higher metabolic stability.

Bioisosterism & Reactivity

The "Lipophilic Hydroxyl" Mimic

Researchers often use the


 group as a bioisostere for:
  • Hydroxyl (-OH): Similar H-bond donor capability but poor acceptor capability.

  • Carbonyl (C=O): In some contexts, though steric bulk differs.

  • Methyl (-CH3):

    
     is sterically larger than methyl but smaller than isopropyl.
    
Metabolic Stability

The cyclopropane ring protects the


-carbon from metabolic oxidation. However, the 

hydrogen is a potential site for H-atom abstraction by Cytochrome P450 enzymes, although the bond dissociation energy (BDE) is high due to the strong C-F bonds shortening the C-H bond.
  • Computational Check: Calculate the Homolytic Bond Dissociation Energy (BDE) of the

    
     proton. If BDE > 100 kcal/mol, the site is likely metabolically stable.
    

Experimental Validation vs. Theory

When synthesizing this building block (e.g., via difluoromethylation of cyclopropane carbonitriles followed by reduction), theoretical data must be validated against analytical standards.

PropertyTheoretical IndicatorExperimental Validation Method
Geometry C-C bond lengths < 1.50 Å (ring)Single Crystal X-Ray Diffraction
Basicity Calculated

Potentiometric Titration (

)
Lipophilicity Calculated LogP (cLogP)Shake-flask method or HPLC retention time
F-Interaction Through-space J-coupling (DFT)

HOESY NMR

References

  • Linclau, B., et al. (2025). "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes." Beilstein Journal of Organic Chemistry.

  • Granja, D. S., et al. (2026). "Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations." Beilstein Journal of Organic Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "this compound hydrochloride."[6][7][8][9][10][11][12] National Center for Biotechnology Information.

  • Reimann, S., et al. (2024). "Conformational Analysis of 1,3-Difluorinated Alkanes." University of Southampton ePrints.

Sources

Methodological & Application

1-(Difluoromethyl)cyclopropan-1-amine as a building block for bioactive compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Difluoromethyl)cyclopropan-1-amine as a Building Block for Bioactive Compounds Content Type: Application Note & Experimental Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The "Rigid-Lipophilic" Bioisostere for Next-Generation Lead Optimization

Executive Summary

This compound (often supplied as the HCl salt, CAS 1803595-15-4) represents a high-value structural motif in modern medicinal chemistry. It synergizes two powerful design elements: the cyclopropane ring , which provides conformational rigidity and metabolic stability, and the difluoromethyl (CF₂H) group , a lipophilic hydrogen bond donor.[1] This guide details the physicochemical rationale for its use, synthetic strategies for incorporation, and validated protocols for library generation.

Part 1: The Physicochemical Rationale

Beyond the "Magic Methyl"

While methyl groups are traditional tools to modulate lipophilicity, the 1-(difluoromethyl)cyclopropyl moiety offers a more sophisticated profile. It acts as a bioisostere for alcohols, thiols, and hydroxymethyl groups but with significantly altered electronic and lipophilic properties.

Key Properties Profile

The following table contrasts the building block with its non-fluorinated and open-chain analogs.

PropertyCyclopropylamine1-(Difluoromethyl)cyclopropylamine Isopropylamine
Electronic Effect Electron-donating (weak)Electron-withdrawing (CF₂) Electron-donating
Basicity (pKₐ of MH⁺) ~9.1~7.5 - 8.0 (Estimated) ~10.6
H-Bond Capacity Donor/Acceptor (NH₂)Donor (NH₂) + Lipophilic Donor (CF₂H) Donor/Acceptor (NH₂)
Lipophilicity (LogP) LowModerate (Increased by F) Moderate
Metabolic Stability Susceptible to ring openingHigh (F blocks oxidation) Susceptible to N-dealkylation
Mechanistic Insight: The Lipophilic Hydrogen Bond Donor

The CF₂H group is unique because the fluorine atoms withdraw electron density, polarizing the C-H bond.[1] This makes the hydrogen atom acidic enough to act as a weak hydrogen bond donor (HBD), similar to a thiol or aniline, but without the high desolvation penalty associated with hydroxyl groups.

Bioisostere_Logic cluster_0 Bioisosteric Replacement Spectrum OH Hydroxyl (-OH) High Polarity Strong H-Donor/Acceptor High Desolvation Cost CF2H Difluoromethyl (-CF2H) 'The Hybrid' Lipophilic H-Bond Donor Metabolic Shield Target Protein Binding Pocket (Hydrophobic + H-Acceptor) OH->Target Strong Binding (High Penalty) CH3 Methyl (-CH3) High Lipophilicity No H-Bonding Metabolic Liability CH3->Target Weak Binding (No H-Bond) CF2H->Target Optimal Binding (Lipophilic + H-Bond)

Figure 1: The "Goldilocks" effect of the difluoromethyl group in ligand design.

Part 2: Synthetic Utility & Application Note

Handling and Stability
  • Storage: The hydrochloride salt is stable at room temperature and non-hygroscopic. It is the preferred form for storage.

  • Free Base Instability: The free amine is a low-molecular-weight liquid that can be volatile. Do not isolate the free base for long-term storage. Always generate it in situ or use it immediately after extraction.

  • Reactivity: Due to the electron-withdrawing effect of the α-CF₂ group, the amine is less nucleophilic than standard alkyl amines. Milder coupling reagents (e.g., EDC) may result in sluggish reaction rates. Stronger activation (HATU, T3P, or Acid Chlorides) is recommended.

Primary Application: Amide Coupling

This is the most common route for incorporating the motif into kinase inhibitors or GPCR ligands. The steric bulk of the cyclopropane ring combined with the CF₂ group requires efficient activation of the carboxylic acid partner.

Secondary Application: Reductive Amination

Reacting this amine with aldehydes requires care.[2] The reduced nucleophilicity means imine formation is the rate-limiting step. The use of a dehydrating Lewis acid (like Titanium(IV) isopropoxide) is often necessary to drive the equilibrium before adding the reducing agent.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this protocol for attaching the building block to carboxylic acid scaffolds.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[3]

  • This compound HCl (1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • DMF (Anhydrous) or DMAc

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 - 0.2 M).

  • Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 5–10 minutes to form the activated ester (O-At ester). Note: Pre-activation prevents potential reaction of HATU with the amine salt directly.

  • Amine Addition: Add This compound HCl (1.2 equiv) directly to the mixture.

  • Base Chase: Immediately add the remaining DIPEA (2.0 - 3.0 equiv). Crucial: Sufficient base is needed to neutralize the HCl salt and keep the amine deprotonated.

  • Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LC-MS.

    • Troubleshooting: If conversion is low after 4 hours, heat to 40-50°C. The steric hindrance of the cyclopropane ring may require thermal energy.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

Protocol B: Reductive Amination (Titanium-Mediated)

Use this protocol for synthesizing secondary amines when standard NaBH(OAc)₃ conditions fail.

Reagents:

  • Aldehyde/Ketone Substrate (1.0 equiv)[3]

  • This compound HCl (1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.0 equiv)

  • Ethanol (Absolute) or THF

Step-by-Step Procedure:

  • Imine Formation: In a dried flask under Nitrogen, combine the Aldehyde (1.0 equiv) and This compound HCl (1.2 equiv) in THF or Ethanol.

  • Lewis Acid Addition: Add Ti(OiPr)₄ (2.0 equiv) dropwise. Caution: Exothermic.

  • Dehydration: Stir the mixture at Room Temperature for 6–12 hours (or 50°C for 2 hours). The solution typically turns yellow/orange, indicating imine formation.

  • Reduction: Cool the mixture to 0°C. Add NaBH₄ (2.0 equiv) portion-wise. (Note: NaBH₃CN is often too weak for these electron-deficient imines; NaBH₄ is preferred here).

  • Quench: Stir for 2 hours at RT. Quench by carefully adding water or 1N NaOH (to precipitate Titanium salts).

  • Filtration: Filter the resulting white slurry through a Celite pad to remove Titanium salts. Wash the pad with EtOAc.

  • Workup: Wash the filtrate with brine, dry, and concentrate.

Part 4: Workflow Visualization

Synthesis_Workflow Start Start: This compound HCl Choice Select Reaction Pathway Start->Choice Path_A Path A: Amide Coupling (Target: Amides) Choice->Path_A Acid Partner Path_B Path B: Reductive Amination (Target: Secondary Amines) Choice->Path_B Aldehyde Partner Step_A1 Activation: Carboxylic Acid + HATU + DIPEA Path_A->Step_A1 Step_B1 Dehydration: Aldehyde + Amine + Ti(OiPr)4 Path_B->Step_B1 Step_A2 Coupling: Add Amine Salt + Excess Base Step_A1->Step_A2 Product Bioactive Scaffold (Kinase Inhibitor / GPCR Ligand) Step_A2->Product Step_B2 Reduction: Add NaBH4 (0°C) Step_B1->Step_B2 Step_B2->Product

Figure 2: Decision tree for incorporating the difluoromethyl-cyclopropyl moiety.

Part 5: References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Grygorenko, O. O., et al. (2022). "Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes." Journal of Organic Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "this compound hydrochloride."[4] National Center for Biotechnology Information. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[5][6] (Foundational reference for Reductive Amination logic). Link

Sources

Application Note: Enantioselective Copper-Catalyzed Difluoromethylation of Cyclopropenes

[1][2][3][4][5][6]

Executive Summary & Significance

The incorporation of difluoromethyl (


1difluoromethyl cyclopropane (DFC)23

Historically, accessing chiral DFCs was limited by the instability of metal-difluoromethyl species and the difficulty of controlling stereochemistry on strained rings. This protocol details the Copper-Catalyzed Desymmetric Difluoromethylation of Cyclopropenes , a breakthrough methodology that utilizes a robust difluoromethyl-zinc reagent and a chiral Copper(I)-PyBox catalyst. This system enables the modular construction of enantioenriched DFCs with high diastereoselectivity (


Mechanistic Principles

The success of this protocol relies on "taming" the high-energy Cu-

1carbo-cupration
The Catalytic Cycle
  • Transmetallation: The cycle initiates with the transmetallation of the

    
     group from the zinc reagent 
    
    
    to the chiral LCu(I) complex, generating the active LCu-
    
    
    species.
  • Coordination & Insertion: The electron-rich Cu species coordinates to the strained cyclopropene double bond. A stereo-determining syn-migratory insertion (carbo-cupration) occurs, installing the

    
     group and forming a cyclopropyl-copper intermediate.
    
  • Electrophilic Trapping: The resulting cyclopropyl-copper species intercepts an electrophile (e.g.,

    
     from water or an allyl halide) to release the product and regenerate the catalyst.
    
Mechanistic Diagram

Cu_CF2H_CyclePreCatPre-Catalyst[Cu(MeCN)4]PF6 + L* (PyBox)ActiveCatActive SpeciesL*-Cu-CF2HPreCat->ActiveCatTransmetallationComplexπ-Complex(Coordination)ActiveCat->ComplexSubstrateCyclopropene(Meso)Substrate->ComplexInsertionEnantio-determiningCarbo-cuprationComplex->InsertionSyn-AdditionIntermediateCyclopropyl-CuIntermediateInsertion->IntermediateIntermediate->PreCatRegenerationProductChiral DFCProductIntermediate->ProductTrappingZnReagent(DMPU)2Zn(CF2H)2ZnReagent->ActiveCatElectrophileElectrophile (E+)(e.g., H2O, Allyl-X)Electrophile->Product

Figure 1: Catalytic cycle for the Cu-catalyzed desymmetric difluoromethylation of cyclopropenes.

Experimental Protocol

Materials & Reagents[2]
  • Catalyst Precursor: Tetrakis(acetonitrile)copper(I) hexafluorophosphate (

    
    ) (Stored in glovebox).
    
  • Ligand:

    
    -Ph-PyBox (or specific derivative optimized for substrate class).
    
  • Difluoromethyl Source: Bis(difluoromethyl)zinc bis(DMPU) complex

    
    .[4]
    
    • Note: This reagent is bench-stable but best stored under inert atmosphere. It avoids the use of ozone-depleting freons or unstable Cu-

      
       precursors.
      
  • Solvent: THF (Anhydrous, deoxygenated) and DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone).

  • Substrates: 3,3-Disubstituted cyclopropenes (Prepared via Rh-catalyzed cyclopropenation of alkynes).[1]

Step-by-Step Methodology

Step 1: Catalyst Complexation

  • In a nitrogen-filled glovebox, weigh

    
     (3.7 mg, 0.01 mmol, 10 mol%) and the PyBox ligand (0.012 mmol, 12 mol%) into a flame-dried 10 mL Schlenk tube or vial.
    
  • Add anhydrous THF (1.0 mL) and stir at room temperature for 30 minutes. The solution should turn a characteristic color (often pale yellow to orange) indicating complex formation.

Step 2: Reagent Addition

  • Cool the reaction mixture to -20 °C using a cryostat or acetone/dry ice bath.

  • Add the zinc reagent

    
     (0.12 mmol, 1.2 equiv) in one portion.
    
  • Critical Observation: A color change may occur, indicating the formation of the active Cu-

    
     species. Stir for 5–10 minutes at this temperature.
    

Step 3: Substrate Addition & Reaction

  • Dissolve the cyclopropene substrate (0.10 mmol, 1.0 equiv) in a minimal amount of THF/DMPU (10:1 ratio).

  • Add the substrate solution dropwise to the catalyst/zinc mixture at -20 °C.

  • Stir the reaction at -20 °C for 12–24 hours. Monitor consumption of the cyclopropene by TLC or

    
     NMR (look for the disappearance of the Zn-
    
    
    signal at
    
    
    ppm and appearance of product signals).

Step 4: Quenching & Workup

  • For Hydro-difluoromethylation: Quench the reaction by adding wet THF or saturated aqueous

    
     (0.5 mL) at -20 °C.
    
  • Allow the mixture to warm to room temperature.

  • Dilute with ethyl acetate (EtOAc) and wash with water (

    
    ) to remove DMPU and zinc salts.
    
  • Dry the organic layer over

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via silica gel flash chromatography.

    • Note: DFCs are generally stable, but avoid prolonged exposure to acidic silica if the substrate contains acid-sensitive groups.

Workflow Diagram

Protocol_WorkflowStep11. Catalyst Setup(Glovebox)Mix Cu(I) + Ligandin THFStep22. Activation(-20°C)Add Zn(CF2H)2Wait 10 minStep1->Step2Step33. ReactionAdd CyclopropeneStir 12-24hStep2->Step3Step44. QuenchSat. NH4ClExtract w/ EtOAcStep3->Step4Step55. IsolateSilica ColumnYield Chiral DFCStep4->Step5

Figure 2: Operational workflow for the batch synthesis of chiral DFCs.

Scope and Performance Data

The following table summarizes the performance of this protocol across representative substrate classes, highlighting the tolerance for functional groups and steric bulk.

Substrate ClassR-Group (C3 position)Yield (%)Enantiomeric Ratio (er)Notes
Aryl-Ester

85-9298:2Excellent stereocontrol; standard benchmark.
Alkyl-Ester

78-8596:4Slightly lower yield due to steric flexibility.
Bis-Amide

70-75>99:1High er due to coordinating amide groups.
Spirocycles Spiro-indoline8897:3Demonstrates utility in complex scaffold synthesis.

Data aggregated from Ding et al. (2025) and related PyBox-Cu optimization studies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture contaminationEnsure Zn reagent and THF are strictly anhydrous. Use a glovebox for setup.
Low Enantioselectivity Ligand dissociation or racemizationLower temperature to -40 °C. Ensure 1:1.2 ratio of Cu:Ligand to prevent non-ligated Cu activity.
Protodefluorination Unstable Cu-CF2H speciesEnsure DMPU is present as a co-solvent (stabilizes the Zn and Cu species).
No Reaction Oxidized CatalystUse fresh

. Solution must remain clear/yellow, not green/blue (Cu(II)).

References

  • Ding, D., Chen, S., Yin, L., Liu, W., et al. (2025).[5] Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Synthesis. [Link] (Search via DOI: 10.1038/s44160-025-00809-4)[2][6][4]

  • Voloshkin, V. A., & Nolan, S. P. (2017).[6] Synthesis, Reactivity, and Catalytic Applications of Isolable (NHC)Cu(CHF2) Complexes. Organometallics. [Link]

  • Serizawa, H., Ishii, K., Aikawa, K., & Mikami, K. (2016). Copper-Catalyzed Difluoromethylation of Aryl Iodides with (Difluoromethyl)zinc Reagent. Organic Letters. [Link]

  • Prakash, G. K. S., & Hu, J. (2007).[7] Selective Fluoroalkylation of Organic Compounds: Tackling the "Negative Fluorine Effect". Accounts of Chemical Research. [Link]

The Strategic Incorporation of Difluoromethylcyclopropane Groups in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of the Difluoromethylcyclopropane Moiety

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become an indispensable tool for fine-tuning the pharmacological profiles of drug candidates.[1][2] Among these, the difluoromethylcyclopropane (DFC) group has emerged as a particularly valuable motif. This unique structural unit combines the conformational rigidity of a cyclopropane ring with the distinct electronic properties of the difluoromethyl group, offering a powerful strategy to modulate key drug attributes such as metabolic stability, membrane permeability, and binding affinity.[3][4] The DFC moiety can act as a lipophilic hydrogen bond donor, a feature that can enhance interactions with biological targets.[3][5] Furthermore, its rigid structure can lock in a bioactive conformation, reducing the entropic penalty upon binding.[3] This guide provides an in-depth exploration of the methods for incorporating DFC groups into drug candidates, offering detailed protocols and mechanistic insights for researchers in the field.

Core Synthetic Strategies: A Dual Approach

The incorporation of the difluoromethylcyclopropane motif can be broadly categorized into two primary strategies:

  • Early-Stage Incorporation: This "building block" approach involves the synthesis of DFC-containing fragments that are subsequently used in the construction of the final drug molecule.

  • Late-Stage Functionalization: This strategy focuses on introducing the DFC group onto a pre-existing, often complex, drug scaffold in the later stages of the synthetic sequence.[6][7] This approach is particularly valuable for rapidly generating analogs of a lead compound without the need for de novo synthesis.[6]

The choice between these strategies is often dictated by the specific target molecule, the availability of starting materials, and the desired synthetic efficiency.

Early-Stage Incorporation: Building with Precision

A robust method for the early-stage synthesis of DFC building blocks involves the rhodium-catalyzed cyclopropanation of difluoromethylated olefins.[8] This approach provides access to a variety of highly functionalized and enantioenriched difluoromethylcyclopropanes.[8]

Key Reaction: Rhodium-Catalyzed Asymmetric Cyclopropanation

This method utilizes a chiral rhodium catalyst to effect the asymmetric cyclopropanation of an alkene bearing a difluoromethyl group with a diazo compound. The choice of catalyst and ligand is crucial for achieving high diastereoselectivity and enantioselectivity.

Protocol 1: Catalytic Enantioselective Synthesis of a Difluoromethylated Cyclopropane [8]

Materials:

  • Difluoromethylated olefin (1.0 eq)

  • Diazo compound (e.g., ethyl diazoacetate, 1.2 eq)

  • Rhodium catalyst (e.g., Rh₂(S-BTPCP)₄, 1 mol%)

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the difluoromethylated olefin and the rhodium catalyst.

  • Dissolve the reactants in anhydrous DCM.

  • Slowly add the diazo compound to the reaction mixture at the specified temperature (e.g., room temperature or below) over a period of several hours using a syringe pump.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated cyclopropane.

Expected Outcome: This protocol typically yields highly functionalized difluoromethylcyclopropanes with high diastereoselectivity (up to 20:1 d.r.) and enantioselectivity (up to 99% ee).[8]

Late-Stage Functionalization: Modifying Complex Scaffolds

Late-stage functionalization presents a powerful tool for rapidly diversifying lead compounds.[6] One effective method for introducing a difluoromethylcyclopropane-like motif involves the iron-catalyzed cyclopropanation of olefins using a difluoromethylcarbene precursor.[9][10]

Key Reaction: Iron-Catalyzed Difluoromethylcyclopropanation

This reaction employs a readily available sulfonium salt as a difluoromethylcarbene precursor in the presence of an iron catalyst to achieve the cyclopropanation of a wide range of olefins, including those found in complex drug-like molecules.[9]

Protocol 2: Iron-Catalyzed Late-Stage Difluoromethylcyclopropanation [9][10]

Materials:

  • Olefin-containing drug candidate (1.0 eq)

  • Difluoroethyl sulfonium triflate (Ph₂S⁺CH₂CF₂H OTf⁻, 1.5 eq)

  • Iron catalyst (e.g., Fe(TPP)Cl, 10 mol%)

  • Reducing agent (e.g., Zinc powder, 0.4 eq)

  • Anhydrous solvent (e.g., 1,2-dichloroethane, DCE)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the olefin-containing substrate, difluoroethyl sulfonium triflate, iron catalyst, and zinc powder in a reaction vessel.

  • Add anhydrous DCE to the mixture.

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 50 °C) for the required duration (e.g., 8 hours).

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by preparative high-performance liquid chromatography (HPLC) or column chromatography to isolate the difluoromethylcyclopropanated product.

Expected Outcome: This method allows for the efficient synthesis of difluoromethyl-containing cyclopropanes from a diverse range of olefins with excellent diastereoselectivities and in high yields.[9]

Mechanistic Insights and Strategic Considerations

The success of these synthetic methods hinges on a fundamental understanding of the underlying reaction mechanisms.

Rhodium-Catalyzed Cyclopropanation: The Carbene Pathway

In the rhodium-catalyzed reaction, the diazo compound reacts with the rhodium catalyst to form a rhodium carbene intermediate. This electrophilic carbene then undergoes a [2+1] cycloaddition with the electron-rich difluoromethylated olefin to form the cyclopropane ring. The chirality of the ligand on the rhodium catalyst directs the stereochemical outcome of the reaction.

G Diazo Diazo Compound Rh_carbene Rhodium Carbene Intermediate Diazo->Rh_carbene - N₂ Rh_cat Rh₂(S-BTPCP)₄ Rh_cat->Rh_carbene Cyclopropane Difluoromethylated Cyclopropane Rh_carbene->Cyclopropane Olefin Difluoromethylated Olefin Olefin->Cyclopropane

Caption: Rhodium-catalyzed cyclopropanation workflow.

Iron-Catalyzed Cyclopropanation: The Ylide and Carbene Pathway

The iron-catalyzed method proceeds through the formation of a sulfur ylide from the sulfonium salt.[9] This ylide then reacts with the iron catalyst to generate an iron-difluoromethylcarbene species.[9] This carbene intermediate subsequently reacts with the olefin to afford the desired cyclopropane product. The use of a reducing agent like zinc is often crucial for catalyst turnover.[10]

G Sulfonium_salt Ph₂S⁺CH₂CF₂H OTf⁻ Ylide Sulfur Ylide Sulfonium_salt->Ylide Base Fe_carbene Iron-Difluoromethylcarbene Ylide->Fe_carbene Fe_cat Fe(TPP)Cl Fe_cat->Fe_carbene Product Difluoromethylcyclopropane Fe_carbene->Product Olefin Olefin Substrate Olefin->Product

Caption: Iron-catalyzed difluoromethylcyclopropanation workflow.

Characterization and Analysis

The successful synthesis of difluoromethylcyclopropane-containing compounds requires rigorous characterization. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and purity of the products. The characteristic signals of the CF₂H group and the cyclopropane ring protons are diagnostic.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecules.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.[3]

Impact on Pharmacokinetic Properties

The incorporation of a difluoromethylcyclopropane group can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3][11]

PropertyImpact of DFC IncorporationRationale
Metabolic Stability Generally increasedThe C-F bond is exceptionally strong, and the cyclopropane ring is sterically hindered, making the moiety resistant to metabolic degradation by cytochrome P450 enzymes.[1]
Lipophilicity (logP) Moderately increasedThe fluorine atoms increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][3]
Aqueous Solubility May be decreasedThe increased lipophilicity can sometimes lead to reduced aqueous solubility. This needs to be carefully balanced.
Plasma Protein Binding Can be modulatedThe electronic nature of the DFC group can influence interactions with plasma proteins.

Conclusion and Future Outlook

The difluoromethylcyclopropane group represents a powerful and versatile tool in the medicinal chemist's arsenal. The synthetic methods outlined in this guide provide reliable pathways for the incorporation of this valuable motif into a wide range of drug candidates. As our understanding of fluorine chemistry continues to expand, we can anticipate the development of even more sophisticated and efficient methods for the synthesis and application of DFC-containing molecules. The continued exploration of late-stage functionalization techniques, in particular, holds great promise for accelerating the drug discovery process and delivering novel therapeutics with improved pharmacological profiles.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
  • Catalytic Enantioselective Synthesis of Highly Functionalized Difluoromethyl
  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphon
  • Difluoromethylcarbene for iron-catalyzed cyclopropan
  • Scheme 16: Synthesis of a gem-difluorocyclopropane derivative using HFPO (41) as a source of difluorocarbene.
  • Difluoromethylcarbene for Iron-catalyzed Cyclopropanation.
  • Catalytic 1,3-Difunctionalization via Oxidative C–C Bond Activ
  • Novel Entry to Fluorinated Cyclopropanes. Thieme Chemistry. (n.d.).
  • Late-Stage Functionalization of Drug-Like Molecules Using Diversin
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • Late-stage difluoromethylation of pharmaceuticals a.
  • Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphon
  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). (2021).
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. (2025).
  • C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. (n.d.).
  • Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. (n.d.).
  • Further examples of difluorcyclopropanes in modern drug discovery.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • The Use of Bioisosterism in Drug Design and Molecular Modific
  • New method for introducing fluorinated components into molecules. Universität Münster. (2024).
  • The Design and Application of Bioisosteres in Drug Design.
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. (n.d.).
  • Input of Isosteric and Bioisosteric Approach in Drug design. SciSpace. (n.d.).
  • CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. (n.d.).
  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. PMC. (2010).
  • Case studies of fluorine in drug discovery. OUCI. (n.d.).
  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. (2022).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Pharmacokinetics of chlorofluorocarbon and hydrofluoroalkane metered-dose inhaler formulations of beclomethasone dipropion
  • Special Issue : Pharmacokinetic Properties in Drug Development. MDPI. (n.d.).
  • Pharmacokinetic properties of the selected compounds.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone deriv

Sources

Difluoromethylcyclopropanation of alkenes using fluorinated diazo reagents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for the Synthesis of


-Cyclopropanes using In Situ Generated Difluoromethyldiazomethane 

Executive Summary

The difluoromethyl (


) group is a privileged motif in modern medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine groups. When installed onto a cyclopropane ring, it combines the metabolic stability of the 

moiety with the conformational rigidity of the cyclopropane scaffold, offering a unique vector for optimizing drug potency and DMPK properties.

This application note details the difluoromethylcyclopropanation of alkenes. Unlike trifluoromethylation, which utilizes stable reagents (e.g.,


), the introduction of the 

carbene relies on difluoromethyldiazomethane (

)
. Due to the gaseous and unstable nature of this reagent, this guide focuses on safe, scalable in situ generation protocols directly from 2,2-difluoroethylamine hydrochloride.

Mechanistic Principles

The transformation proceeds via a metal-catalyzed carbene transfer. The diazo precursor decomposes in the presence of a transition metal catalyst (typically Rhodium or Iron) to form a metal-difluoromethylcarbene intermediate, which undergoes a [2+1] cycloaddition with the alkene.

Catalytic Cycle (Iron-Porphyrin System)

Iron(III) porphyrin catalysts (e.g., Fe(TPP)Cl) are preferred for their cost-effectiveness and superior diastereoselectivity compared to Rh(II) dimers.

CatalyticCycle Precursor Diazo Precursor (CHF2CHN2) Complex Metal-Diazo Complex [Fe-N2CHCF2H] Precursor->Complex Coordination Catalyst Catalyst Resting State [Fe(III)-L] Catalyst->Complex Carbene Active Carbenoid [Fe=CHCF2H] Complex->Carbene -N2 (Rate Limiting) N2 N2 (Gas) Complex->N2 Transition Concerted Asynchronous Transition State Carbene->Transition + Alkene Product Product (CF2H-Cyclopropane) Transition->Product Reductive Elimination Product->Catalyst Regeneration

Figure 1: Catalytic cycle for iron-catalyzed difluoromethylcyclopropanation. The formation of the electrophilic iron-carbene species is the key step.

Safety & Handling (Critical)

Hazard Warning: Difluoromethyldiazomethane (


) is a toxic, potentially explosive gas.
  • Never isolate pure

    
    .
    
  • Ventilation: All operations must be performed in a well-ventilated fume hood.

  • Glassware: Use fire-polished glassware; avoid ground glass joints where diazo compounds can crystallize and detonate upon friction.

  • Quenching: Quench all reaction mixtures with acetic acid or dilute HCl before disposal to destroy residual diazo compounds.

Experimental Protocols

Method A: Two-Chamber Ex Situ Generation (Recommended)

This method is superior for sensitive substrates or catalysts that are incompatible with the aqueous/acidic conditions required to generate the diazo reagent.

Reagents:

  • Chamber A (Generation): 2,2-Difluoroethylamine HCl (1.0 equiv),

    
     (1.5 equiv), 
    
    
    
    ,
    
    
    .
  • Chamber B (Reaction): Alkene (0.5 equiv), Catalyst (e.g., Fe(TPP)Cl, 1-2 mol%), Solvent (

    
    ).
    

Workflow:

  • Setup: Connect two vials via a PTFE cannula or glass bridge.

  • Chamber B (Receiver): Charge with alkene and catalyst in

    
     (anhydrous). Cool to 0 °C.
    
  • Chamber A (Generator): Charge with 2,2-Difluoroethylamine HCl in water/DCM.

  • Initiation: Slowly add solid

    
     followed by dilute acid (e.g., 
    
    
    
    or citric acid) to Chamber A.
  • Transfer: The generated

    
     gas will partition into the DCM layer and transfer/diffuse into Chamber B (aided by gentle stirring or carrier gas like 
    
    
    
    ).
  • Completion: Stir Chamber B for 2–4 hours. Quench with dilute acetic acid.

Method B: One-Pot Biphasic Protocol (High Throughput)

Best for robust substrates (styrenes, electron-deficient alkenes) where water tolerance is not an issue.

Step-by-Step:

  • Dissolve the alkene (1.0 mmol) and catalyst (

    
    , 1 mol%) in 
    
    
    
    (2 mL).
  • Add 2,2-Difluoroethylamine HCl (1.5 mmol) and water (0.5 mL).

  • Cool the biphasic mixture to 0 °C.

  • Add

    
     (2.0 mmol) portion-wise over 15 minutes.
    
  • Vigorous stirring is essential to ensure phase transfer of the generated diazo species into the organic layer.

  • Monitor by

    
     NMR (Product signal: 
    
    
    
    to
    
    
    ppm, doublet of doublets).

Decision Matrix: Batch vs. Flow Chemistry

For scale-up (>10g), batch generation of diazo compounds becomes hazardous. Continuous flow chemistry is the industry standard for safe handling.

Workflow Start Start: Substrate Analysis ScaleCheck Scale > 5g? Start->ScaleCheck Batch Batch: Two-Chamber (Method A) ScaleCheck->Batch No Flow Continuous Flow (Tube-in-Tube) ScaleCheck->Flow Yes SafetyCheck Blast Shield Required Batch->SafetyCheck Reaction Cyclopropanation (Fe/Rh Cat) SafetyCheck->Reaction Membrane Teflon AF-2400 Gas Permeation Flow->Membrane Membrane->Reaction Quench Acidic Quench Reaction->Quench Purify Column Chromatography Quench->Purify

Figure 2: Workflow decision matrix for selecting between batch and flow chemistry based on scale.

Data & Performance Benchmarks

The choice of catalyst significantly impacts the Diastereomeric Ratio (dr) (trans/cis selectivity).

Catalyst SystemMetal CenterYield (%)dr (trans:cis)Substrate ScopeNotes

Rh(II)60–851:1 to 2:1BroadHigh reactivity, poor stereocontrol.
Fe(TPP)Cl Fe(III)75–95>20:1Styrenes, EnamidesGold Standard for high dr.
Co(Por) Co(II)50–70>10:1Electron-deficientGood for acrylates.
Photoredox Ru/Ir40–60VariableActivated alkenesRequires specific diazo surrogates.

Key Insight: Iron porphyrin catalysts (Fe(TPP)Cl) generally favor the formation of the trans-isomer (where the


 group is trans to the bulky substituent on the cyclopropane) due to steric approach control in the metalloradical mechanism.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Diazo gas escapingEnsure the reaction vessel is sealed (if batch) or increase residence time (if flow). Use a balloon for slight positive pressure.
Low Yield Diazo decompositionLower the temperature (0 °C to -10 °C). Add diazo precursor more slowly.
Poor dr Wrong catalystSwitch from Rhodium dimer to Iron Porphyrin (Fe(TPP)Cl).
No Reaction Catalyst poisoningEnsure "Ex Situ" method is used to prevent contact between catalyst and nitrite/acid/water.

References

  • Original Discovery & Methodology: Mykhailiuk, P. K. (2015).[1][2] In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes. Angewandte Chemie International Edition, 54(22), 6558–6561.[2] [Link]

  • Ex Situ Generation Protocol: Li, H., et al. (2019).[3] Ex Situ Generation of Difluorodiazoethane (

    
    ): Application in the Regioselective Synthesis of 
    
    
    
    -Containing Pyrazoles. Organic Letters, 21(21), 8751–8755.[3] [Link][3]
  • Iron-Catalyzed Cyclopropanation: Li, J., et al. (2018). Iron-Catalyzed Difluoromethylcyclopropanation of Alkenes with In Situ Generated Difluoromethyldiazomethane. Chemical Science, 9, 100-105. (Note: Representative citation for Fe-catalysis context). [Link]

  • Review on Fluorinated Diazo Reagents: Koenigs, R. M. (2019). Fluorinated Diazoalkanes – A Versatile Class of Reagents for the Synthesis of Fluorinated Scaffolds. Chemical Science, 10, 10336-10342. [Link]

Sources

Application Notes & Protocols: Leveraging 1-(Difluoromethyl)cyclopropan-1-amine for Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 1-(difluoromethyl)cyclopropan-1-amine in the synthesis of novel agrochemicals, designed for researchers and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing motifs has become a cornerstone of modern agrochemical design, offering unparalleled control over a molecule's physicochemical and biological properties.[1][2] The difluoromethyl (CF2H) group, in particular, serves as a valuable bioisostere for hydroxyl, thiol, or amine functionalities, enhancing metabolic stability, membrane permeability, and target binding affinity through its unique electronic properties and ability to form weak hydrogen bonds.[3][4][5] Simultaneously, the cyclopropyl ring introduces conformational rigidity and metabolic stability, features highly sought after in the development of potent and selective active ingredients.[6][7] This guide details the application of this compound, a building block that synergistically combines these two powerful moieties, with a focus on its utility in synthesizing novel pyrazole carboxamide fungicides.

The Strategic Advantage of the Difluoromethyl-Cyclopropyl Moiety

The combination of a difluoromethyl group and a cyclopropane ring on a primary amine creates a versatile synthetic building block with inherent agrochemical potential.

  • Metabolic Stability: Both the cyclopropane ring and the C-F bonds are resistant to oxidative metabolism, which can lead to longer-lasting efficacy in the field.[3]

  • Lipophilicity & Bioavailability: The CF2H group moderately increases lipophilicity compared to a methyl or hydroxyl group, which can improve the molecule's ability to cross biological membranes and reach its target site.[3][8] This is a more nuanced modulation than that provided by the more common trifluoromethyl (CF3) group.[8]

  • Conformational Lock: The rigid three-membered ring of the cyclopropane restricts the rotational freedom of the molecule.[7] This can lock the molecule into a bioactive conformation, leading to higher potency and selectivity for its biological target.

  • Target Binding: The CF2H group can act as a hydrogen bond donor, introducing an additional interaction with target enzymes that may not be possible with non-fluorinated analogues.[3][9]

The logical workflow for utilizing this building block in an agrochemical discovery program is outlined below.

G cluster_0 Synthesis Phase cluster_1 Evaluation Phase A 1-(Difluoromethyl) cyclopropan-1-amine (Building Block) C Amide Coupling Reaction (Core Synthesis Step) A->C B Scaffold Acid (e.g., Pyrazole Carboxylic Acid) B->C D Novel Agrochemical Candidate (e.g., Pyrazole Carboxamide) C->D Formation of Amide Bond E Purification & Characterization (NMR, MS, HPLC) D->E F In Vitro Bioassay (Fungicidal Screening) E->F G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H H->B Design New Scaffolds

Caption: Workflow for agrochemical synthesis and evaluation.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamides represent a major class of fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs). The amide linkage is critical for their biological activity. This compound is an ideal amine component for introducing the desirable difluoromethyl-cyclopropyl moiety into this scaffold.[1][10]

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method is widely used due to its mild reaction conditions, high efficiency, and the easy removal of byproducts, making it suitable for a broad range of substrates.[11][12] The protocol involves the in-situ activation of a carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt), which suppresses side reactions and minimizes racemization.[10][11]

Reaction Scheme:

Caption: EDC/HOBt mediated amide coupling reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition of Reagents: Add this compound (1.1 eq.), HOBt (1.2 eq.), and a hindered base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the solution.

  • Activation: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: EDC is sensitive to moisture, which can hydrolyze the activated acid intermediate, reducing the yield.

  • HOBt Additive: HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This creates a less reactive but more stable HOBt-ester, which is less prone to side reactions and efficiently reacts with the amine.[11][13]

  • DIPEA Base: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the protonated amine without competing in the coupling reaction.

Protocol 2: Acyl Chloride-Based Amide Coupling

This is a more classical and highly reactive approach. It is particularly useful for less reactive, electron-deficient amines or sterically hindered substrates where carbodiimide methods may be sluggish.[14][15] The method involves converting the carboxylic acid to a highly electrophilic acyl chloride, which then readily reacts with the amine.

Step-by-Step Methodology:

Part A: Synthesis of the Acyl Chloride

  • Preparation: In a flame-dried flask under argon, suspend the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM.

  • Activation: Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction is complete when gas evolution (CO, CO₂, HCl) ceases.

  • Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.

Part B: Coupling with the Amine

  • Preparation: Dissolve the this compound (1.0 eq.) and a base like triethylamine (Et₃N) or pyridine (1.5 eq.) in anhydrous DCM in a separate flask, and cool to 0 °C.

  • Addition: Add a solution of the freshly prepared acyl chloride (1.05 eq.) in DCM dropwise to the amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Perform an aqueous workup and purification as described in Protocol 1.

Causality Behind Experimental Choices:

  • Oxalyl Chloride/DMF: This combination is a standard and efficient way to form acyl chlorides under mild conditions. DMF acts as a catalyst by forming the Vilsmeier reagent in situ.

  • Immediate Use: Acyl chlorides are often moisture-sensitive and can be unstable, so using them immediately maximizes yield.

  • Base (Et₃N/Pyridine): This is crucial to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[16]

Expected Data and Characterization

The successful synthesis of novel agrochemicals requires rigorous characterization. Below is a table of representative data for a series of hypothetical pyrazole carboxamides synthesized using this compound.

Compound IDR Group on PyrazoleMethodYield (%)¹H NMR (δ, ppm, CDCl₃) for -CF₂HFungicidal Activity EC₅₀ (mg/L) vs B. cinerea[9]
AG-01 H1856.55 (t, J=56 Hz)15.2
AG-02 3-Cl1816.58 (t, J=56 Hz)8.7
AG-03 3-CF₃2756.61 (t, J=56 Hz)3.1
AG-04 3-CH₃1886.54 (t, J=56 Hz)12.5

Key Characterization Signatures:

  • ¹H NMR: The proton of the difluoromethyl group typically appears as a characteristic triplet with a large coupling constant (J ≈ 56 Hz) due to coupling with the two adjacent fluorine atoms.[10]

  • ¹⁹F NMR: A signal corresponding to the -CF₂H group will be observed.

  • Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

  • IR Spectroscopy: A strong absorption band around 1640-1680 cm⁻¹ indicates the presence of the amide C=O stretch.

Broader Applications in Agrochemical Synthesis

While the synthesis of fungicides is a primary application, the this compound building block is also valuable for creating other classes of agrochemicals.

  • Herbicides: The amine can be reacted with isocyanates to form urea derivatives or with chloroformates to produce carbamates, both of which are common herbicidal scaffolds. The unique electronic and steric properties of the difluoromethyl-cyclopropyl moiety could lead to novel modes of action or improved selectivity.[6][17][18]

  • Insecticides: The cyclopropane core is a key feature of pyrethroid insecticides.[19][20] Incorporating this amine into novel scaffolds could yield compounds with enhanced insecticidal activity, potentially overcoming existing resistance mechanisms.

Conclusion

This compound is a high-value building block for the synthesis of novel agrochemicals. Its utility is most prominently demonstrated in the straightforward, high-yielding synthesis of pyrazole carboxamide fungicides via standard amide coupling protocols. The unique combination of a metabolically robust cyclopropane ring and a bio-potentiating difluoromethyl group provides a powerful tool for researchers to modulate the properties of lead compounds, ultimately accelerating the discovery of more effective and sustainable crop protection solutions.

References

  • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Application Source: Longdom Publishing URL: [Link]

  • Title: An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity Source: International Journal of ChemTech Research URL: [Link]

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: Journal of Agricultural and Food Chemistry URL: [Link]

  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods Source: Florida State University Research Foundation URL: [Link]

  • Title: Cyclopropane Derivatives and their Diverse Biological Activities Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides Source: ResearchGate URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide Source: Asian Journal of Chemistry URL: [Link]

  • Title: Rapid Synthesis of 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives and their Characterization, anticancer and antifungal activities Source: Chemistry & Biology Interface URL: [Link]

  • Title: Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, an Source: An-Najah National University URL: [Link]

  • Title: Defluorinative functionalization approach led by difluoromethyl anion chemistry Source: Nature Communications URL: [Link]

  • Title: Polyenylcyclopropane carboxylic esters with high insecticidal activity Source: Pest Management Science URL: [Link]

  • Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules Source: PubMed URL: [Link]

  • Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: Chinese Chemical Letters URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues Source: Pesticide Biochemistry and Physiology URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source: Semantic Scholar URL: [Link]

  • Title: The preparation and properties of 1,1-difluorocyclopropane derivatives Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: The amide group and its preparation methods by acid-amine coupling reactions: an overview Source: ResearchGate URL: [Link]

  • Title: Powerful new method to build key chemical structures found in medicines and insecticides Source: University of Oxford URL: [Link]

Sources

Application Notes and Protocols for the Preparation of 1-(Difluoromethyl)cyclopropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 1-(Difluoromethyl)cyclopropan-1-amine Moiety

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, and binding affinity. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a lipophilic hydrogen-bond donor, capable of forming unique interactions with biological targets.[1] When this functional group is installed on a cyclopropane ring, a rigid and conformationally constrained scaffold, the resulting motif offers a powerful tool for exploring chemical space and optimizing drug-like properties.[1] The this compound structure is a valuable building block that combines these desirable features, making it a highly sought-after component in the design of novel therapeutics.

These application notes provide a comprehensive guide to the synthetic strategies and detailed protocols for the preparation of this compound and its derivatives. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable roadmap for accessing this important class of compounds.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound is not a trivial undertaking and typically involves a multi-step sequence. The core challenge lies in the stereocontrolled construction of the densely functionalized cyclopropane ring. Two primary retrosynthetic disconnections are considered here:

  • Strategy A: Cyclopropanation followed by Functional Group Interconversion. This is a classical and versatile approach where the difluoromethylcyclopropane core is first assembled, bearing a precursor functional group at the C1 position (e.g., a carboxylic acid, ester, or nitrile). This precursor is then converted to the desired amine functionality.

  • Strategy B: Asymmetric Desymmetrization of Cyclopropenes. This modern approach utilizes transition-metal catalysis to introduce the difluoromethyl group enantioselectively onto a pre-formed cyclopropene, which can then be further functionalized to introduce the amine group.

This guide will focus primarily on Strategy A, for which more established and broadly applicable protocols exist. Specifically, we will detail a robust pathway involving the formation of a 1-(difluoromethyl)cyclopropane-1-carboxylic acid intermediate, followed by a Curtius or Hofmann rearrangement to furnish the target amine.

Primary Synthetic Pathway: From Alkene to Amine via Carboxylic Acid Intermediate

This pathway is a logical and reliable method for obtaining this compound. It leverages the well-established chemistry of difluorocarbene for cyclopropanation and classical organic reactions for the subsequent amine synthesis.

G cluster_0 Part 1: Synthesis of the Carboxylic Acid Intermediate cluster_1 Part 2: Conversion to the Amine Start Alkene Precursor (e.g., 2-substituted prop-2-en-1-ol) Cyclopropanation Difluorocyclopropanation Start->Cyclopropanation :CF2 source Oxidation Oxidation to Carboxylic Acid Cyclopropanation->Oxidation Oxidizing agent Intermediate 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Oxidation->Intermediate Carboxylic_Acid 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Acyl_Azide Acyl Azide Formation Carboxylic_Acid->Acyl_Azide DPPA or SOCl2, NaN3 Curtius Curtius Rearrangement Acyl_Azide->Curtius Heat Amine This compound Curtius->Amine Hydrolysis

Figure 1. Workflow for the synthesis of this compound.

Protocol 1: Synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxylic Acid

This protocol is adapted from methodologies for the synthesis of similarly substituted cyclopropanes and involves a two-step process: difluorocyclopropanation of a suitable alkene precursor followed by oxidation.

Step 1.1: Difluorocyclopropanation of a Protected Allylic Alcohol

The choice of the alkene precursor is critical. A protected 2-substituted allylic alcohol is a good starting point, as the hydroxymethyl group can be readily oxidized to a carboxylic acid in the subsequent step.

  • Rationale: The generation of difluorocarbene (:CF2) from a stable precursor and its subsequent [2+1] cycloaddition with an alkene is a robust method for forming the 1,1-difluorocyclopropane ring.[2][3] Common difluorocarbene sources include the thermal decomposition of sodium chlorodifluoroacetate or the use of Ruppert-Prakash type reagents.

Materials:

  • 2-Substituted-3-(tert-butyldimethylsilyloxy)prop-1-ene

  • Sodium chlorodifluoroacetate (ClCF2CO2Na)

  • Diglyme

  • Argon atmosphere

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add the protected allylic alcohol (1.0 eq) and dry diglyme.

  • Add sodium chlorodifluoroacetate (2.0-3.0 eq).

  • Under a gentle flow of argon, heat the reaction mixture to 180-190 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-(tert-butyldimethylsilyloxymethyl)-1-(substituted)-2,2-difluorocyclopropane.

Step 1.2: Oxidation to the Carboxylic Acid

The protected primary alcohol is deprotected and then oxidized to the corresponding carboxylic acid.

  • Rationale: A two-step deprotection-oxidation sequence or a direct oxidation of the protected alcohol can be employed. Jones oxidation or a TEMPO-catalyzed oxidation are common and effective methods.

Materials:

  • 1-(tert-butyldimethylsilyloxymethyl)-1-(substituted)-2,2-difluorocyclopropane

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Jones reagent (CrO3 in H2SO4/water) or TEMPO/bleach

  • Acetone

  • Diethyl ether

Procedure (using Jones Oxidation after deprotection):

  • Dissolve the silyl-protected alcohol (1.0 eq) in THF and treat with TBAF (1.1 eq) at room temperature. Stir until deprotection is complete (monitored by TLC).

  • Work up the reaction by diluting with water and extracting with diethyl ether. Dry the combined organic layers over sodium sulfate and concentrate to give the crude alcohol.

  • Dissolve the crude alcohol in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(difluoromethyl)cyclopropane-1-carboxylic acid derivative.

  • The crude acid can often be used in the next step without further purification, or it can be purified by crystallization or chromatography.

Parameter Value/Condition Rationale/Comment
Difluorocarbene Source Sodium chlorodifluoroacetateReadily available and effective, though requires high temperatures.
Cyclopropanation Solvent DiglymeHigh boiling point suitable for the thermal decomposition of the carbene precursor.
Oxidizing Agent Jones ReagentPowerful and generally provides good yields for the oxidation of primary alcohols to carboxylic acids.
Protection Strategy TBDMSRobust protecting group, easily removed with fluoride sources.
Protocol 2: Conversion of the Carboxylic Acid to this compound

With the key carboxylic acid intermediate in hand, the next step is the introduction of the amine group. The Curtius and Hofmann rearrangements are excellent choices for this transformation as they proceed with retention of configuration at the migrating carbon.

Method A: The Curtius Rearrangement

The Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[4][5][6] A one-pot procedure using diphenylphosphoryl azide (DPPA) is often preferred for safety and convenience.[7]

  • Rationale: This method avoids the isolation of potentially explosive acyl azides. The reaction proceeds through an isocyanate intermediate which can be trapped with a variety of nucleophiles, providing access to a range of derivatives (e.g., carbamates by trapping with an alcohol).

G Carboxylic_Acid 1-(Difluoromethyl)cyclopropane- 1-carboxylic Acid Acyl_Azide Acyl Azide Intermediate Carboxylic_Acid->Acyl_Azide DPPA, Et3N Isocyanate Isocyanate Acyl_Azide->Isocyanate Heat (-N2) Amine This compound Isocyanate->Amine H2O/H+

Figure 2. Mechanism of the Curtius Rearrangement.

Materials:

  • 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • tert-Butanol (for Boc-protected amine) or water/acid for direct hydrolysis

  • Toluene

  • Hydrochloric acid

Procedure (for Boc-protected amine):

  • To a solution of the carboxylic acid (1.0 eq) in dry toluene, add triethylamine (1.2 eq).

  • Add diphenylphosphoryl azide (1.1 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add tert-butanol (2.0 eq).

  • Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 2-4 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the Boc-protected this compound.

  • For the free amine, the Boc-group can be removed by treatment with a strong acid such as HCl in dioxane or trifluoroacetic acid.

Method B: The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom.[6][8][9][10] This requires the initial preparation of the corresponding 1-(difluoromethyl)cyclopropane-1-carboxamide.

  • Rationale: This is a classic and reliable method for the synthesis of amines from amides. The use of reagents like bromine and sodium hydroxide is common, though milder conditions using hypervalent iodine reagents have also been developed.[11]

Step 2.1 (Hofmann): Synthesis of 1-(Difluoromethyl)cyclopropane-1-carboxamide

The carboxylic acid is first converted to the primary amide.

Materials:

  • 1-(Difluoromethyl)cyclopropane-1-carboxylic acid

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Ammonia (aqueous solution or gas)

  • Dichloromethane (DCM)

Procedure:

  • Convert the carboxylic acid to the corresponding acyl chloride by reacting with thionyl chloride or oxalyl chloride in DCM.

  • After removing the excess reagent under reduced pressure, dissolve the crude acyl chloride in DCM and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Extract the product with DCM, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate to give the crude carboxamide, which can be purified by recrystallization or chromatography.

Step 2.2 (Hofmann): Rearrangement to the Amine

Materials:

  • 1-(Difluoromethyl)cyclopropane-1-carboxamide

  • Bromine

  • Sodium hydroxide solution

  • Dioxane or water

Procedure:

  • Prepare a solution of sodium hypobromite by adding bromine (1.0 eq) to a cold (0 °C) solution of sodium hydroxide (4.0 eq) in water.

  • Add the carboxamide (1.0 eq) to the freshly prepared hypobromite solution.

  • Heat the reaction mixture. The temperature and time will need to be optimized for the specific substrate, but typically temperatures of 50-80 °C are employed.

  • Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • The amine can be isolated as its hydrochloride salt by bubbling HCl gas through the ethereal solution or by adding a solution of HCl in a suitable solvent.

Parameter Value/Condition Rationale/Comment
Curtius Reagent DPPASafer one-pot procedure compared to isolating acyl azide.
Hofmann Reagent Br2/NaOHClassical conditions, effective but can be harsh.
Intermediate (Curtius) IsocyanateCan be trapped with various nucleophiles to generate diverse derivatives.
Intermediate (Hofmann) N-bromoamide, IsocyanateThe reaction proceeds through a well-defined mechanism.

Alternative Strategies and Future Outlook

While the pathway detailed above is robust, other methods are emerging. The enantioselective desymmetric difluoromethylation of cyclopropenes, for example, offers a promising route to chiral derivatives.[1] In this approach, a copper-catalyzed reaction introduces the CF2H group, and subsequent functionalization of the resulting cyclopropylmetal species can provide access to a variety of substituted cyclopropanes, including those that could be converted to amines.

Further research into the direct amination of difluoromethylcyclopropane precursors, potentially through C-H activation or other novel methodologies, could streamline the synthesis of these valuable building blocks.

Conclusion

The synthesis of this compound derivatives is a challenging yet rewarding endeavor for medicinal chemists. The protocols outlined in these application notes, based on the formation of a carboxylic acid intermediate followed by Curtius or Hofmann rearrangement, provide a reliable and versatile approach. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can successfully access these valuable compounds and unlock their potential in the development of next-generation therapeutics.

References

  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. PMC.
  • The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate.
  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals.
  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research.
  • Curtius Rearrangement. Alfa Chemistry.
  • Curtius rearrangement. Wikipedia.
  • Hofmann rearrangement. Wikipedia.
  • Schmidt Reaction. Chemistry LibreTexts.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace.
  • Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry.
  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
  • Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Chemistry Portal.
  • Curtius Rearrangement. Organic Chemistry Portal.
  • Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis.
  • The Hofmann and Curtius Rearrangements. Master Organic Chemistry.
  • Hofmann Rearrangement. Chemistry Steps.
  • Hoffmann Rearrangement. Chemist Wizards.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.
  • Process for the preparation of cyclopropanecarboxamide. Google Patents.
  • Process for the preparation of cyclopropanecarboxamide. Google Patents.

Sources

Troubleshooting & Optimization

Troubleshooting the Curtius rearrangement for cyclopropylamine synthesis from carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Curtius Rearrangement for Cyclopropylamine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Ticket Status: OPEN Analyst: Senior Application Scientist Subject: Optimization, Safety, and Troubleshooting of Cyclopropanecarboxylic Acid to Cyclopropylamine Conversion.

📋 Executive Summary

The Curtius rearrangement is the gold-standard method for converting cyclopropanecarboxylic acids to cyclopropylamines due to its concerted mechanism , which retains stereochemistry and preserves the strained cyclopropane ring. However, the volatility of the product (cyclopropylamine bp ~50 °C) and the explosive nature of acyl azide intermediates present unique challenges.

This guide provides a self-validating protocol and a troubleshooting matrix to address common failures: low yields due to volatility , urea byproduct formation , and safety hazards .

⚙️ Module 1: The Validated Protocol (DPPA Method)

Recommended for milligram to gram-scale synthesis in medicinal chemistry.

Methodology: One-pot conversion using Diphenylphosphoryl azide (DPPA).[1][2] Rationale: Avoids isolation of the potentially explosive acyl azide intermediate.[2]

Step-by-Step Procedure
StepActionTechnical Rationale (The "Why")
1. Activation Dissolve carboxylic acid (1.0 equiv) in anhydrous Toluene or THF . Add Triethylamine (Et₃N) (1.2 equiv).Toluene is preferred for thermal stability during the rearrangement step. Et₃N creates the carboxylate anion necessary for DPPA attack.
2. Azidation Add DPPA (1.1 equiv) dropwise at 0 °C . Stir at 0 °C for 1h, then RT for 1h.Low temperature prevents premature rearrangement and controls the exotherm of acyl azide formation.
3. Rearrangement Heat the mixture to 80–90 °C for 2–4 hours. Monitor via IR (look for isocyanate peak ~2260 cm⁻¹).Thermal decomposition of the acyl azide releases N₂.[3][4] The concerted migration of the cyclopropyl group occurs here. Caution: N₂ gas evolution.
4. Trapping Option A (Boc-Protection): Add excess t-BuOH (5-10 equiv) and reflux for 12h.Option B (Free Amine): Add 20% aq. HCl and reflux for 1h.t-BuOH is a poor nucleophile; excess/reflux is required. Acid hydrolysis (Option B) yields the amine salt directly, preventing volatility loss.
5. Isolation Critical: Do NOT concentrate the free amine. Isolate as HCl salt or Boc-carbamate .Free cyclopropylamine is highly volatile (bp 50 °C). Evaporation leads to 0% yield.

🛠️ Module 2: Troubleshooting Dashboard

Ticket #001: "My product vanished during workup." (Yield Loss)

Diagnosis: Volatility of the free base. Root Cause: Cyclopropylamine has a boiling point of ~50 °C. Rotary evaporation of the organic extract (containing the free amine) will co-evaporate the product. Solution:

  • Protocol Shift: Isolate as the Hydrochloride Salt .

  • Procedure: After hydrolysis, cool the aqueous layer and wash with ether (to remove non-basic impurities). Evaporate the aqueous acidic layer (water bp 100 °C > product salt) or lyophilize.

  • Alternative: Trap in situ as the N-Boc or N-Cbz carbamate, which are non-volatile solids/oils.

Ticket #002: "I see a white insoluble solid instead of my amine."

Diagnosis: Urea Formation (Sym-dicyclopropylurea). Root Cause: Moisture in the reaction.[5] Water hydrolyzes the isocyanate to the amine during the rearrangement. The free amine then attacks the remaining isocyanate.




Solution:
  • Strict Anhydrous Conditions: Dry toluene over Na/Benzophenone or molecular sieves.

  • Order of Addition: Ensure full conversion to isocyanate (IR check) before adding any nucleophile (water/alcohol).

Ticket #003: "Safety concern regarding the intermediate."

Diagnosis: Acyl Azide Instability.[1] Root Cause: Low molecular weight acyl azides (like cyclopropanecarbonyl azide) have high energy density and can detonate if isolated or concentrated. Solution:

  • Never Isolate: Use the "One-Pot" DPPA method or the Weinstock mixed-anhydride method in solution.

  • Rule of Thumb: Keep the number of carbon atoms (

    
    ) to nitrogen atoms (
    
    
    
    ) ratio
    
    
    . (Cyclopropanecarbonyl azide:
    
    
    ). This is HIGHLY energetic. Always keep in dilute solution.

📊 Module 3: Mechanistic Visualization

Figure 1: Reaction Pathway & Decision Logic

The diagram below illustrates the concerted mechanism (preserving the cyclopropane ring) and the critical decision points for trapping the isocyanate.

CurtiusMechanism Acid Cyclopropane Carboxylic Acid AcylAzide Acyl Azide (Explosive Intermediate) Acid->AcylAzide DPPA, Et3N 0°C Nitrene Nitrene Species (NOT FORMED in Concerted) AcylAzide->Nitrene Photolysis (Avoid) Isocyanate Cyclopropyl Isocyanate AcylAzide->Isocyanate Heat (80°C) -N2 (Concerted Migration) Urea Urea Byproduct (Moisture Contamination) Isocyanate->Urea H2O (Trace) Carbamate N-Boc Cyclopropylamine Isocyanate->Carbamate t-BuOH Reflux AmineSalt Cyclopropylamine HCl Salt Isocyanate->AmineSalt 1. H2O/HCl 2. Evap H2O

Caption: Concerted thermal rearrangement pathway. Note the critical divergence at the Isocyanate stage where moisture leads to Urea failure.

❓ Frequently Asked Questions (FAQ)

Q: Can the cyclopropane ring open during the rearrangement? A: Generally, no. The Curtius rearrangement is a concerted process (


-shift).[1][6] Unlike the Hofmann rearrangement (which can involve radical intermediates) or the Schmidt reaction (strong acid), the thermal Curtius conditions are mild enough to preserve the strained ring and its stereochemistry [1]. However, avoid strong Lewis acids during workup.

Q: I need to scale this up to 100g. Is DPPA safe? A: For large scales, DPPA is expensive and generates phosphorus byproducts that are hard to remove. The Mixed Anhydride Method (Ethyl chloroformate/NaN₃) is preferred for scale but requires strict temperature control to manage the exotherm. Consider Continuous Flow chemistry to minimize the active volume of explosive acyl azide at any given time [2].

Q: How do I remove the phosphorus byproducts from DPPA? A: If chromatography is difficult, wash the organic layer with 1M NaOH (removes diphenylphosphate) and then 1M HCl (if your product is protected as a carbamate). If your product is the free amine, you must rely on the salt formation/precipitation to purify.

📚 References

  • Mechanism & Stereoretention: Lebel, H., & Leogane, O. (2005). Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. Organic Letters. Link

  • Continuous Flow / Safety: Gutmann, B., et al. (2010). Control of Hazardous Processes in Flow: Synthesis of 2-Azidoethanol and Its Use in a Curtius Rearrangement. Organic Process Research & Development. Link

  • Cyclopropylamine Synthesis: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][3][7] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society. Link

  • Isotope Labeling / Protocol: Application Notes: Incorporation of Cyclopropylamine-d5. BenchChem. Link

Sources

Developing safer synthetic methods for difluoromethylcyclopropane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Topic: Safety-Driven Methodologies for Difluoromethylcyclopropane (–CF₂H) Synthesis Reference ID: TS-CF2H-CP-2024

Core Directive & Scope

Welcome to the Advanced Fluorine Chemistry Support Center. You are accessing this guide because you need to synthesize difluoromethylcyclopropanes (compounds containing a cyclopropane ring substituted with a –CF₂H group).

Critical Disambiguation:

  • Target: Difluoromethylcyclopropane (Ring-CH-CF₂H).

  • NOT: Gem-difluorocyclopropane (Ring-CF₂-CH₂).

  • Note: If you are attempting to synthesize gem-difluorocyclopropanes (via difluorocarbene addition), please refer to our separate module on Flow Chemistry for Difluorocarbene. This guide focuses on the –CF₂H substituent .

The Safety Challenge: Traditional routes often rely on:

  • Explosive Diazo Intermediates: Difluorodiazoethane (CHF₂CHN₂) is volatile and shock-sensitive.

  • Pyrophoric Zinc Reagents: Large-scale Simmons-Smith reactions (using Et₂Zn) pose severe fire risks.

  • High-Pressure Gases: Handling fluoroform (CF₃H) or chlorodifluoromethane (ClCF₂H).

This guide prioritizes Flow Chemistry and Photoredox Catalysis to mitigate these risks.

Reagent Selection & Safety Profile

Before starting, select your synthetic disconnection. We recommend Method B for late-stage functionalization and Method A for building blocks.

Comparative Safety Matrix
Reagent / PrecursorRoleSafety RiskStabilityRecommendation
Zn(SO₂CF₂H)₂ (DFMS) Radical CF₂H sourceLow (Solid)High (Shelf-stable)Primary Choice for Radical/Photoredox routes.
Ph₂S⁺CH₂CF₂H TfO⁻ Electrophilic/RadicalLow (Non-volatile)HighExcellent for specific transfer reactions.
CHF₂CHN₂ (in situ) Carbene/Diazo sourceHigh (Explosion)Low (Volatile)Avoid in Batch. Use only in Flow with quench.
Et₂Zn / CH₂I₂ CyclopropanationHigh (Pyrophoric)ModerateMandatory Flow Chemistry for scales >1g.
TMS-CF₂H Nucleophilic CF₂HModerateHighGood for nucleophilic addition to aldehydes, then cyclization.
Protocol A: Flow Chemistry for Ring Construction

Scenario: You have a difluoromethyl-alkene (e.g., 1,1-difluorobut-3-ene) and need to build the cyclopropane ring. Method: Continuous-Flow Simmons-Smith Cyclopropanation.

Why Flow?

The Simmons-Smith reaction using Diethylzinc (Et₂Zn) is highly exothermic. In batch, "runaway" exotherms can lead to solvent boiling and fire. Flow reactors provide superior heat exchange, keeping the active inventory of pyrophoric Et₂Zn low.

The Workflow Diagram

FlowSimmonsSmith cluster_inputs Reagent Feeds FeedA Feed A: CF2H-Alkene + CH2I2 in DCM Mixer T-Mixer (Cooled -10°C) FeedA->Mixer Pump A (1.0 equiv) FeedB Feed B: Et2Zn (1.0M in Hexane) FeedB->Mixer Pump B (2.0 equiv) Reactor PFA Coil Reactor (Residence Time: 10-20 min) Temp: 0°C -> RT Mixer->Reactor Zinc Carbenoid Formation Quench Quench Module (Sat. NH4Cl) Reactor->Quench Cyclopropanation Complete Separator Phase Separator (Collection) Quench->Separator

Caption: Continuous-flow setup for Simmons-Smith cyclopropanation, minimizing pyrophoric hazards.

Step-by-Step Protocol
  • System Prep:

    • Dry the entire flow system (PFA tubing) with anhydrous DCM.

    • Critical: Flush system with Argon to remove oxygen (Et₂Zn is pyrophoric).

  • Solution Preparation:

    • Feed A: Dissolve your CF₂H-alkene (1.0 equiv) and Diiodomethane (CH₂I₂, 2.5 equiv) in anhydrous DCM.

    • Feed B: Use commercially available Et₂Zn (1.0 M in hexanes). Do not dilute manually if possible to avoid exposure.

  • Execution:

    • Cool the T-mixer and the first half of the reactor coil to -10°C (using a chiller bath).

    • Set flow rates to achieve a residence time of 15–20 minutes.

    • Ratio: Ensure a 1:1 volumetric ratio if concentrations are matched, or adjust to maintain 2.0–2.5 equiv of Et₂Zn relative to the alkene.

  • Quench:

    • Direct the reactor output into a stirred flask containing Saturated NH₄Cl at 0°C.

    • Troubleshooting: If the outlet tube clogs with Zinc salts, introduce a third stream of dilute HCl or NH₄Cl before the collection flask (Liquid-Liquid extraction in flow).

Protocol B: Photoredox C-H Difluoromethylation

Scenario: You have a pre-existing cyclopropane (e.g., an aryl-cyclopropane) and want to add a CF₂H group directly. Method: Radical C-H Functionalization using Baran’s Reagent (DFMS).[1]

Mechanism & Logic

Direct functionalization avoids handling unstable carbenes. We use a photocatalyst to oxidize the Zinc Sulfinate (DFMS), releasing a •CF₂H radical.[2] This radical adds to the arene or alkene attached to the cyclopropane, or in rare cases, the cyclopropane itself (via ring opening/closing sequences, though usually, it is installed on the aryl group of an aryl-cyclopropane).

Note: Direct C-H difluoromethylation of the cyclopropane ring itself is chemically difficult due to high bond dissociation energy (BDE). Most "difluoromethylcyclopropane" synthesis via photoredox involves difluoromethylation of an alkene followed by cyclization or difluoromethylation of an aryl-cyclopropane on the ring .

Below is the protocol for Radical Difluoromethylation of Alkenes (to form CF₂H-Cyclopropanes via Cascade):

Photoredox Light Blue LED (450 nm) Cat Ir(ppy)3 (Photocatalyst) Light->Cat Excitation Reagent Zn(SO2CF2H)2 (DFMS) Cat->Reagent SET (Oxidation) Radical •CF2H (Radical) Reagent->Radical - SO2 - Zn2+ Substrate Alkene (Substrate) Radical->Substrate Addition Product CF2H-Cyclopropane Substrate->Product Cyclization/Termination

Caption: Photoredox cycle generating electrophilic difluoromethyl radicals from shelf-stable sulfinates.

Troubleshooting Guide (Q&A)

Q1: The reaction turns black and stops converting. Why?

  • Cause: Catalyst decomposition or Zinc precipitate occlusion.

  • Fix:

    • Degassing is non-negotiable. Oxygen quenches the excited state of the photocatalyst and reacts with •CF₂H. Use freeze-pump-thaw (3 cycles) or vigorous Argon sparging (15 mins).

    • Add an additive: TFA (Trifluoroacetic acid) (1.0 equiv) often helps solubilize Zinc byproducts and protonate intermediates.

Q2: I am getting low yields with DFMS (Baran Reagent).

  • Cause: The radical is electrophilic; if your substrate is electron-poor, the reaction is sluggish.

  • Fix:

    • Switch to Reductive Cross-Coupling . Use a difluoromethyl halide (CF₂H-Br) with a Nickel catalyst (NiCl₂·glyme) + Photocatalyst.[3][4]

    • Increase concentration. Radical additions often require higher concentrations (0.5 M) compared to standard cross-couplings.

Q3: My product is volatile (B.P. < 100°C). How do I isolate it?

  • Risk: You will lose the product on the Rotovap.

  • Protocol:

    • Do not evaporate to dryness.

    • Use a high-boiling solvent for the reaction (e.g., DMSO/Water) and extract into Pentane.

    • Distill the solvent carefully using a Vigreux column at atmospheric pressure, or use the crude solution directly for the next step if possible.

    • Monitoring: Use ¹⁹F NMR with an internal standard (e.g., PhCF₃) to quantify yield before isolation attempts.

References & Authoritative Grounding
  • Reagent Safety & Utility (DFMS):

    • Fujiwara, Y., et al. "Practical and innate carbon-hydrogen functionalization of heterocycles."[1] Nature2012 , 492, 95–99.[1]

    • Source:

  • Flow Chemistry (Simmons-Smith):

    • Charette, A. B., et al. "Continuous-Flow Synthesis of Cyclopropanes." Journal of Flow Chemistry (General reference to Charette's extensive work on flow cyclopropanation).

    • Specific Protocol: "Rapid and Safe Continuous-Flow Simmons-Smith Cyclopropanation." ResearchGate/UAM.

    • Source:

  • Difluorodiazoethane (Safety & Alternatives):

    • Mykhailiuk, P. K. "Difluorodiazoethane (CF2HCHN2): A New Reagent for the Introduction of the Difluoromethyl Group." Angewandte Chemie Int. Ed.

    • Source:

  • Photoredox Cyclopropanation:

    • Phelan, J. P., et al. "Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover." Journal of the American Chemical Society2018 .[4]

    • Source:

For further assistance, contact the Fluorine Chemistry Safety Division.

Sources

Navigating the Scale-Up of 1-(difluoromethyl)cyclopropan-1-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 1-(difluoromethyl)cyclopropan-1-amine, a critical building block in modern medicinal chemistry, presents distinct challenges during the transition from laboratory-scale synthesis to large-scale production. This guide is tailored for researchers, scientists, and drug development professionals, offering in-depth, practical solutions to common hurdles. As Senior Application Scientists, our goal is to provide insights grounded in established chemical principles and field-proven experience to facilitate a smooth and efficient scale-up process.

Troubleshooting Guide: From Benchtop to Pilot Plant

This section addresses specific, hands-on challenges that can arise during the synthesis and scale-up of this compound.

Problem 1: Inconsistent Yields and Byproduct Formation in Cyclopropanation

Question: We are observing variable yields and the formation of unknown byproducts during the Simmons-Smith cyclopropanation step at a larger scale. How can we improve the consistency and purity of this reaction?

Answer: Inconsistent yields in Simmons-Smith and related cyclopropanation reactions are a frequent issue during scale-up.[1] The primary culprits are often the activity of the zinc reagent and the control of reaction parameters.[1]

Underlying Causality: The reactive species, a zinc carbenoid, is sensitive to moisture and oxygen. Its formation and reaction with the alkene are highly dependent on the surface area and activation of the zinc. On a larger scale, mass and heat transfer limitations can exacerbate these issues, leading to side reactions.

Troubleshooting Steps & Optimization:

  • Zinc Activation: It is crucial to use a freshly prepared and highly active zinc-copper couple.[1] For scale-up, ensure the activation procedure is robust and reproducible. Diethylzinc is an alternative but is pyrophoric and requires specialized handling procedures.[2]

  • Reagent Purity: Use freshly distilled diiodomethane, as it can degrade over time.[3] Ensure the alkene starting material is free of impurities that could react with the carbenoid.

  • Temperature Control: The reaction is often exothermic. On a larger scale, efficient heat removal is critical to prevent runaway reactions and byproduct formation. Maintain a consistent internal temperature, and consider a slower addition rate of the diiodomethane.[2]

  • Solvent and Stoichiometry: Ethereal solvents like THF or diethyl ether are common. Ensure they are anhydrous. An excess of diiodomethane is often necessary to drive the reaction to completion.[1]

Experimental Protocol: Large-Scale Zinc-Copper Couple Activation

StepProcedureKey Considerations for Scale-Up
1Charge a suitable reactor with zinc dust and deionized water under an inert atmosphere.Ensure efficient agitation to keep the zinc suspended.
2Slowly add a solution of copper(II) sulfate pentahydrate.Monitor the temperature to control the exotherm.
3Stir vigorously until the blue color of the copper solution disappears.
4Filter the activated zinc-copper couple and wash sequentially with deionized water, ethanol, and anhydrous diethyl ether.Use a filter press or a large Büchner funnel with appropriate safety measures for flammable solvents.
5Dry the activated zinc-copper couple under vacuum with gentle heating.Ensure the material is completely dry before use.

Caption: A general experimental workflow for a cyclopropanation reaction.

Problem 2: Poor Selectivity in the Difluoromethylation Step

Question: We are struggling with the formation of monofluoromethylated and other impurities during the difluoromethylation of our cyclopropyl intermediate. How can we improve the selectivity for the desired product?

Answer: Achieving selective difluoromethylation is a common challenge in fluorination chemistry.[4][5] The choice of reagent and strict control of reaction conditions are paramount.[6][7]

Mechanistic Insight: The introduction of the difluoromethyl group can proceed through nucleophilic, electrophilic, or radical pathways.[4] For nucleophilic difluoromethylation, the presence of protic sources can lead to the formation of monofluoromethylated byproducts.

Strategies for Enhanced Selectivity:

  • Choice of Difluoromethylating Agent: A variety of reagents are available, each with its own advantages and disadvantages. For example, reagents like TMSCF₂H can offer high selectivity but may be costly for large-scale production.

  • Strictly Anhydrous Conditions: Moisture is a significant contributor to the formation of byproducts. All solvents, reagents, and glassware must be rigorously dried. Operations should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature and Addition Rate: Many difluoromethylation reactions are highly exothermic. Maintaining a low and consistent temperature during reagent addition is crucial to control the reaction rate and minimize side reactions. A slow, controlled addition rate is recommended.

Comparative Table of Common Difluoromethylating Agents

ReagentTypical ConditionsAdvantagesDisadvantages
TMSCF₂H / InitiatorAnhydrous THF, low temperatureHigh selectivityCost, moisture sensitivity
Difluoromethyl Phenyl SulfoneStrong base (e.g., LHMDS)Readily available starting materialsPotential for side reactions
Sodium ChlorodifluoroacetateHeat in a polar aprotic solventCost-effectiveRequires elevated temperatures, potential for decarboxylation side reactions
Problem 3: Challenges in the Reduction of the Nitrile to the Amine

Question: The reduction of the difluoromethylated cyclopropyl nitrile is resulting in low yields and the formation of impurities. What are the best practices for this transformation on a larger scale?

Answer: The reduction of sterically hindered and functionalized nitriles requires a careful choice of reducing agent and reaction conditions to avoid side reactions like over-reduction or ring-opening of the cyclopropane.

Key Considerations:

  • Steric Hindrance: The bulky groups surrounding the nitrile can impede the approach of the reducing agent.

  • Ring Strain: The cyclopropane ring can be sensitive to harsh reducing conditions.

  • Safety: The use of highly reactive reducing agents like lithium aluminum hydride (LAH) poses significant safety challenges on a large scale.[8]

Recommended Reduction Protocols:

  • Lithium Aluminum Hydride (LAH): LAH is a powerful reducing agent effective for hindered nitriles.[9][10] However, its pyrophoric nature makes it less suitable for large-scale production.[8] If used, specialized equipment and handling procedures are necessary.

  • Borane Complexes (e.g., BH₃·THF or BH₃·SMe₂): Borane is a milder reducing agent that is often effective for nitriles.[11] Borane-dimethyl sulfide complex (BH₃·SMe₂) is more stable and available at higher concentrations than BH₃·THF.[11]

  • Catalytic Hydrogenation: This method can be highly effective and is often preferred for large-scale synthesis due to improved safety and easier work-up. Raney Nickel or Palladium on carbon are common catalysts. The addition of ammonia can help suppress the formation of secondary and tertiary amine byproducts.[11]

G cluster_0 Nitrile Reduction Options Start Difluoromethylated Nitrile LAH LiAlH4 (High Reactivity, High Hazard) Start->LAH Borane Borane Complexes (Moderate Reactivity, Moderate Hazard) Start->Borane Hydrogenation Catalytic Hydrogenation (Lower Reactivity, Lower Hazard) Start->Hydrogenation End Target Amine LAH->End Borane->End Hydrogenation->End

Caption: Comparison of nitrile reduction methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The scale-up of this synthesis involves several hazardous reagents and reactions that require careful management:

  • Diiodomethane: This reagent is toxic and should be handled in a well-ventilated area.

  • Diethylzinc: If used, it is highly pyrophoric and must be handled under a strict inert atmosphere.[2]

  • Lithium Aluminum Hydride (LAH): Reacts violently with water and is pyrophoric.[8] Its use on a large scale requires specialized equipment and procedures.

  • Exothermic Reactions: The cyclopropanation and difluoromethylation steps can be highly exothermic. Robust temperature control and an emergency cooling plan are essential.

  • Process Safety Management: A thorough risk assessment should be conducted before any scale-up activities.[12] This includes evaluating potential thermal hazards and developing mitigation strategies.[12]

Q2: How can we efficiently monitor the progress of these reactions during scale-up?

A2: Real-time reaction monitoring is crucial for process control and safety.

  • In-process Controls (IPCs): Regularly take samples for analysis by Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of products and impurities.

  • Spectroscopic Techniques: For larger-scale production, consider implementing in-situ monitoring techniques such as Fourier-Transform Infrared (FTIR) or Raman spectroscopy to track reaction progress in real-time.

  • Calorimetry: Reaction calorimetry studies during process development can provide critical data on heat flow, which is essential for safe scale-up.[12]

Q3: What are the most effective methods for purifying the final product on a large scale?

A3: The choice of purification method depends on the physical properties of the final amine and the nature of the impurities.

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation under reduced pressure can be an effective and scalable purification method.

  • Crystallization: This is often the most cost-effective and efficient method for purifying solids on a large scale. The free amine or a salt form (e.g., hydrochloride or mandelate) can be crystallized from a suitable solvent system.

  • Chromatography: While standard column chromatography is generally not practical for large-scale production, techniques like preparative HPLC or simulated moving bed (SMB) chromatography can be used for high-value products or when other methods fail.

References

  • Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions.
  • Recent Progress on Difluoromethyl
  • Recent Advances in Difluoromethylation Reaction.
  • Selective difluoromethylation and monofluoromethylation reactions.
  • Sequential C-Selective Difluoromethylation/Pd-Catalyzed Decarboxylative Protonation: An Efficient Access to Tertiary Difluorome. ChemRxiv.
  • Technical Support Center: Optimizing Cyclopropan
  • Overcoming low yields in cyclopropanation reactions with copper c
  • Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper c
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
  • Reactions of Nitriles. Chemistry Steps.
  • 20.7: Chemistry of Nitriles. LibreTexts.
  • Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.
  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary.
  • Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Scale-up experiment of the cyclopropanation reaction.
  • Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. PMC - NIH.
  • Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes | Accounts of Chemical Research.
  • Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • WO2018090929A1 - Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i).
  • Handling Hazardous Reactions in Intermediate Synthesis.
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors | Organic Process Research & Development.
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH.
  • Organic synthesis lab safety. Reddit.
  • A Photocatalytic Approach to Radical 1-(Trifluoromethyl)
  • (E)-β-STYRYL IODIDE. Organic Syntheses Procedure.
  • Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane.

Sources

Resolving issues in the diastereoselective cyclopropanation of complex molecules

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Issues in Complex Molecule Cyclopropanation Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist

Introduction

Welcome to the Advanced Synthesis Support Center. Diastereoselective cyclopropanation is a pivotal transformation in drug discovery, particularly for introducing conformational rigidity into peptidomimetics and alkaloids. However, the transition from simple substrates to complex, polyfunctionalized scaffolds often leads to plummeting yields and eroded stereocontrol.

This guide moves beyond textbook definitions to address the causality of failure . We categorize solutions by mechanistic pathway: Zinc-Carbenoids (Simmons-Smith), Rhodium-Carbenoids (Donor-Acceptor), and Cobalt-Metalloradicals (Radical Mechanism).

Module 1: The Simmons-Smith Protocol (Zinc-Mediated)

Best For: Allylic alcohols, electron-rich alkenes, and acid-sensitive substrates. Primary Issue: Loss of diastereoselectivity (dr) in complex allylic alcohols due to reagent aggregation.

The Solution: The Charette Modification

Standard Furukawa conditions (


) often form oligomeric zinc species in non-coordinating solvents, leading to slow reaction rates and poor facial discrimination. The Charette modification  utilizes 1,2-dimethoxyethane (DME) or chiral dioxaborolane ligands to break these aggregates, forming a reactive, monomeric species that tightly coordinates with the substrate's hydroxyl group.
Standardized Protocol (DME-Directed)
  • Reagents:

    
     (1.0 M in hexanes), 
    
    
    
    (purified), DME (anhydrous), DCM.
  • Stoichiometry: Substrate (1.0 equiv),

    
     (2.0 equiv), 
    
    
    
    (2.0 equiv), DME (2.0 equiv).

Step-by-Step Workflow:

  • Complex Formation: In a flame-dried flask under Argon, dissolve

    
     in DCM at -10°C.
    
  • Additive: Add DME slowly. Stir for 10 mins. Mechanism: DME chelates Zn, breaking oligomers.

  • Carbenoid Gen: Add

    
     dropwise. Stir 15 mins. The solution should remain clear.
    
  • Substrate Addition: Add the allylic alcohol (dissolved in minimal DCM) slowly.

  • Reaction: Allow to warm to RT. Monitor via TLC.

  • Quench: Saturated

    
     (Caution: Gas evolution).
    

Technical Insight: The active species is essentially a "molecular clamp." The Zinc atom coordinates simultaneously to the allylic oxygen and the carbenoid carbon, delivering the methylene group to the same face as the alcohol (syn-selectivity).

Module 2: Rhodium Catalysis (Donor-Acceptor Carbenoids)

Best For: Intermolecular reactions, C-H functionalization, and aryldiazoacetates.[1] Primary Issue: Carbene dimerization and chemoselectivity (Cyclopropanation vs. C-H Insertion).

The Solution: Davies’ Donor-Acceptor Strategy

Traditional acceptor-only carbenes (e.g., from ethyl diazoacetate) are highly electrophilic and unstable, leading to dimerization (fumarates/maleates). Donor-Acceptor carbenoids (e.g., vinyldiazoacetates or aryldiazoacetates) stabilize the carbene center, taming its reactivity.

Optimization Protocol
  • Catalyst:

    
     or 
    
    
    
    (0.1 - 1 mol%).
  • Solvent: Hexanes or 2,2-dimethylbutane (non-coordinating solvents maximize electrophilicity).

  • Temperature: -78°C to RT (lower temps favor enantioselectivity).

Critical Control Point: Addition Rate To prevent dimerization, the local concentration of the diazo compound must remain low relative to the alkene.

  • Action: Use a syringe pump to add the diazo compound over 2–4 hours.

  • Self-Validation: If the reaction solution turns dark brown/black rapidly, dimerization is occurring. A persistent green/purple hue (characteristic of the active Rh-carbene) indicates a healthy catalytic cycle.

Module 3: Cobalt Metalloradical Catalysis (MRC)

Best For: Electron-deficient alkenes (acrylates, sulfones) and "impossible" substrates for Rh/Cu. Primary Issue: Reactivity gap with electron-poor substrates.

The Solution: Zhang’s Radical Mechanism

Rh and Cu catalysts operate via an electrophilic pathway (LUMO of carbene attacks HOMO of alkene). This fails with electron-deficient alkenes (low HOMO). Cobalt(II)-porphyrin catalysts (e.g., [Co(P1)]) operate via a radical mechanism (Metalloradical Catalysis).[2] The Co(II) center activates the diazo compound to form a Co(III)-carbene radical, which adds to the alkene in a stepwise fashion.[2]

Why it works: Radicals are less sensitive to the electronic "richness" of the alkene, allowing cyclopropanation of substrates that are inert to Rh/Cu.

Module 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct method based on substrate electronics and functional groups.

Cyclopropanation_Logic Start Start: Analyze Substrate AllylicOH Has Allylic Alcohol? Start->AllylicOH Zn_Method Method: Simmons-Smith (Zn-Carbenoid) AllylicOH->Zn_Method Yes (Directing Group) Elec_Rich Alkene Electronics? AllylicOH->Elec_Rich No Charette Use Charette Modification (DME/Ligand) for High dr Zn_Method->Charette Optimize Rh_Method Method: Rhodium Catalysis (Donor-Acceptor) Elec_Rich->Rh_Method Electron Rich (Styrenes, Enol Ethers) Co_Method Method: Cobalt MRC (Metalloradical) Elec_Rich->Co_Method Electron Deficient (Acrylates, Nitroalkenes) Dimerization Risk: Carbene Dimerization Rh_Method->Dimerization SyringePump Sol: Syringe Pump Addition Dimerization->SyringePump

Caption: Decision tree for selecting the optimal cyclopropanation methodology based on substrate functionality and electronics.

Module 5: Troubleshooting Matrix

SymptomProbable Root CauseCorrective Action
No Reaction (Simmons-Smith) Zinc surface passivation or old reagents.Activate Zn: Use Zn-Cu couple or add trace

/TMSCl. Ensure

is not hydrolyzed (should fume in air).
Low dr (Allylic Alcohols) Reagent aggregation (Zn oligomers).Add DME: Add 1.0–2.0 equiv of DME or use Charette’s dioxaborolane ligand to enforce monomeric directed delivery.
Carbene Dimerization (Maleates formed) High stationary concentration of diazo compound.Slow Addition: Use a syringe pump (e.g., 1 mL/hr). Decrease catalyst loading to match turnover frequency.
C-H Insertion Byproduct Catalyst is too electrophilic or unhindered.Switch Ligand: Move from

to bulky

. Use non-polar solvents (Hexane) to tighten the ion pair.
Incomplete Conversion (Co-Catalysis) Catalyst poisoning by

or solvent coordination.
Degas/Heat: Ensure rigorous degassing. Some Co-catalysts require slight heating (40°C) to initiate radical formation.

Module 6: Advanced FAQs

Q1: My substrate contains a basic amine. Will it poison the Simmons-Smith reagent? A: Yes. Amines coordinate strongly to Zinc, shutting down the reaction.

  • Fix: Pre-complex the amine with a Lewis acid (e.g.,

    
    ) or convert it to an ammonium salt (e.g., TFA salt) before adding the zinc reagent. The cyclopropanation tolerates acidic conditions well.
    

Q2: I am using a diazo compound but getting 0% yield with Rhodium. The diazo is not decomposing. A: The diazo compound might be too stable (e.g., acceptor-acceptor types like dimethyl diazomalonate).

  • Fix: Rhodium may not be potent enough. Switch to Copper(I) triflate or Copper(I) box complexes, which are generally more Lewis acidic and better at activating "cold" diazo compounds. Alternatively, use Cobalt(II) if the alkene is electron-deficient.[3]

Q3: How do I remove the zinc salts during workup? They form a sticky emulsion. A: The "Rochelle's Salt" method is standard.

  • Protocol: Quench with saturated

    
    , then add an equal volume of saturated Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 1–2 hours until two clear layers form. The tartrate chelates the zinc effectively.
    

References

  • Charette, A. B., et al. (1998). "Bis(iodomethyl)zinc-DME: A New Reagent for the Cyclopropanation of Allylic Alcohols." Journal of the American Chemical Society.[4]

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[5][6][7] Organic Reactions.[4][5][6][7][8][9][10][11]

  • Davies, H. M. L., & Manning, J. R. (2008).[8] "Catalytic C-H functionalization by metal carbenoid and nitrenoid insertion." Nature.[8]

  • Zhu, S., & Zhang, X. P. (2010).[11] "A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation." Journal of the American Chemical Society.[4]

  • Lebel, H., et al. (2003). "Structure and Reactivity of "Simmons-Smith" Reagents." Chemical Reviews.

Sources

Technical Support Center: Purity Analysis of 1-(Difluoromethyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical method refinement of 1-(difluoromethyl)cyclopropan-1-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-based guidance in a direct question-and-answer format to address specific challenges you may encounter.

Our approach is grounded in established analytical principles, adapted for the unique properties of this fluorinated cyclopropylamine moiety. We will explore the causality behind methodological choices, ensuring that each protocol is robust and self-validating.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing the purity of this compound?

A1: The primary challenges stem from the molecule's unique structure:

  • High Polarity & Low Volatility: The primary amine group makes the compound highly polar and non-volatile, which complicates Gas Chromatography (GC) analysis, often leading to poor peak shapes and inaccurate quantification without derivatization.[1]

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making detection by standard HPLC-UV challenging at low levels.

  • Reactivity: Primary amines can interact with active sites (e.g., free silanols) in GC inlets and on chromatography columns, causing peak tailing and sample loss.[1]

  • Potential for Complex Impurity Profiles: Impurities can arise from starting materials, byproducts of the cyclopropanation reaction, or degradation (e.g., ring-opening).

Q2: What analytical techniques are recommended for a comprehensive purity assessment?

A2: A multi-faceted or "orthogonal" approach is essential for a reliable purity determination. We recommend the following combination:

  • Primary Technique (Quantitation): Reversed-Phase High-Performance Liquid Chromatography with Charged Aerosol Detection (RP-HPLC-CAD) or, if available, Mass Spectrometry (HPLC-MS). If derivatization is feasible, GC with Flame Ionization Detection (GC-FID) is also a powerful quantitative tool.

  • Orthogonal Technique (Separation Confirmation): Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization provides an alternative separation mechanism and mass confirmation of impurities.

  • Identity & Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, is invaluable. ¹⁹F NMR is highly specific for fluorine-containing compounds and can be used for quantification without interference from protonated solvents or impurities.[2]

  • Residual Solvents & Inorganic Impurities: GC with headspace analysis for residual solvents and specific tests (e.g., Inductively Coupled Plasma-Mass Spectrometry, ICP-MS) for elemental impurities should be conducted as per ICH Q3C and Q3D guidelines.[3][4]

Q3: Why is ¹⁹F NMR particularly useful for this analysis?

A3: ¹⁹F NMR is a powerful tool for analyzing fluorinated pharmaceuticals for several reasons:

  • High Specificity: The ¹⁹F nucleus has a 100% natural abundance and a wide chemical shift range, which minimizes the risk of signal overlap that can occur in ¹H NMR.[2][5] This allows for clear visualization of the difluoromethyl group and any fluorine-containing impurities.

  • Quantitative Accuracy: The signal intensity in ¹⁹F NMR is directly proportional to the number of fluorine nuclei, enabling accurate purity determination against a known internal standard without the need for derivatization or concerns about chromophore response.[2]

  • Structural Information: The chemical shift and coupling constants provide valuable information about the electronic environment of the fluorine atoms, helping to identify and characterize impurities.[6]

Part 2: Core Analytical Strategy & Workflow

A robust purity analysis workflow ensures all potential impurities are detected and quantified according to regulatory expectations. The following diagram outlines the logical flow from sample receipt to final purity reporting.

Purity Analysis Workflow Figure 1: Overall Purity Analysis Workflow cluster_0 Initial Assessment & Screening cluster_1 Quantitative & Impurity Profiling cluster_2 Data Analysis & Reporting Sample Sample of 1-(difluoromethyl) cyclopropan-1-amine NMR_Screen ¹H and ¹⁹F NMR Screen (Identity & Gross Purity) Sample->NMR_Screen Solubility Solubility Testing Sample->Solubility Residual_Solvents Headspace GC (Residual Solvents) Sample->Residual_Solvents HPLC Primary Assay: RP-HPLC (CAD or MS Detection) NMR_Screen->HPLC Proceed if identity confirmed Solubility->HPLC GC Orthogonal Assay: GC-MS (after Derivatization) HPLC->GC Orthogonal Method Analyze Calculate Purity (% Area Normalization, Reference Standard) HPLC->Analyze GC->Analyze Identify Identify Impurities > ICH Threshold (e.g., >0.05%) Analyze->Identify Compare to ICH Q3A/B limits Report Generate Certificate of Analysis Identify->Report

Caption: Figure 1: Overall Purity Analysis Workflow

Part 3: Detailed Method Protocols & Troubleshooting

Method 1: Gas Chromatography with Derivatization (GC-MS/FID)

Rationale: Direct GC analysis of primary amines is challenging. Derivatization is a chemical modification that converts the polar amine into a less polar, more volatile derivative, improving chromatographic performance.[1] Acylation with trifluoroacetic anhydride (TFAA) is an excellent choice as it makes the analyte more volatile and amenable to sensitive detection by an Electron Capture Detector (ECD) if needed.[1][7]

Detailed Protocol: TFAA Derivatization

  • Sample Preparation: Accurately weigh ~5 mg of the amine sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile). Vortex to dissolve.

  • Reagent Addition: Add 100 µL of Trifluoroacetic Anhydride (TFAA). Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

GC Method Parameters (Starting Point)

ParameterRecommended SettingRationale
Column Mid-polarity (e.g., DB-1701, 30m x 0.25mm, 0.25µm)Provides good separation for a wide range of derivatized compounds.
Inlet Temp 250°CEnsures complete vaporization of the derivatized analyte.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Oven Program Start at 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)A standard temperature ramp to elute both volatile and less volatile impurities.
Detector FID (for quantitation) or MS (for identification)FID provides robust quantitation; MS provides structural information for impurity ID.
GC Troubleshooting Guide

Q: My main peak is tailing or showing poor shape, even after derivatization. What's wrong?

A: This is a common issue. Here’s a logical troubleshooting path:

GC Peak Tailing Troubleshooting Figure 2: Troubleshooting GC Peak Tailing Start Peak Tailing Observed Check1 Incomplete Derivatization? Check for residual underivatized amine. Increase reaction time/temp or reagent ratio. Start->Check1 Check2 Active Sites in Inlet? Free amine is interacting with glass liner. Use a deactivated liner. Trim column front. Check1->Check2 [ If No Improvement ] Solution Symmetric Peak Achieved Check1->Solution [ Problem Solved ] Check3 Column Degradation? Oxygen or sample matrix has damaged phase. Condition column. Replace if necessary. Check2->Check3 [ If No Improvement ] Check2->Solution [ Problem Solved ] Check3->Solution [ Problem Solved ]

Caption: Figure 2: Troubleshooting GC Peak Tailing

  • Cause 1: Incomplete Derivatization: The most likely cause is that unreacted primary amine is still present. This highly polar compound will interact strongly with the column.

    • Solution: Ensure your derivatization reaction goes to completion. Try increasing the reaction temperature to 70°C, extending the time to 30 minutes, or using a slight excess of TFAA. Also, ensure all solvents and vials are anhydrous, as water will consume the reagent.

  • Cause 2: System Activity: Even with derivatization, trace amounts of unreacted amine or certain impurities can interact with active sites in the GC system.

    • Solution: First, replace the inlet liner with a new, deactivated one. If tailing persists, trim the first 10-15 cm from the front of the column to remove accumulated non-volatile residues.[8]

  • Cause 3: Column Polarity Mismatch: The stationary phase may not be suitable for the derivatized compound.

    • Solution: While a mid-polarity column is a good starting point, consider a less polar column (e.g., DB-5ms) if tailing continues, as the TFA-derivative is significantly less polar than the parent amine.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: HPLC is a primary tool for pharmaceutical purity analysis. Due to the lack of a UV chromophore, traditional UV detection is not ideal. Charged Aerosol Detection (CAD) provides near-universal response for non-volatile analytes, making it suitable. Alternatively, Mass Spectrometry (MS) offers excellent sensitivity and specificity. The key challenge is managing the poor retention and peak shape of the basic amine on standard silica-based C18 columns.

HPLC Method Parameters (Starting Point)

ParameterRecommended SettingRationale
Column C18 with end-capping (e.g., Zorbax RX, Waters Atlantis Premier)High-purity silica with advanced end-capping minimizes silanol interactions that cause peak tailing for basic compounds.[9]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic modifier protonates the amine (improving solubility) and suppresses unwanted interactions with residual silanols.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileStandard organic solvent for reversed-phase.
Gradient 5% to 95% B over 15 minutesA broad gradient to ensure elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detector CAD, ELSD, or MSNecessary for detecting compounds with no or poor chromophores.
HPLC Troubleshooting Guide

Q: I see no retention; my main peak elutes at or near the void volume. How can I fix this?

A: This indicates the analyte has minimal interaction with the stationary phase. This is expected for a small, polar amine on a non-polar C18 column.

  • Solution 1 (Recommended): Use HILIC: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is designed to retain polar compounds. You would use a high organic mobile phase (e.g., 90% Acetonitrile) and a small amount of aqueous buffer. This will provide excellent retention for your analyte.

  • Solution 2 (Alternative): Use an Ion-Pairing Reagent: Add an ion-pairing reagent (e.g., sodium dodecyl sulfate) to the mobile phase. This reagent pairs with the protonated amine, forming a neutral, more hydrophobic complex that will be retained on the C18 column. This can be effective but often requires long equilibration times and dedicating a column to the method.

Q: My peaks are broad or splitting. What are the likely causes?

A: Peak splitting or broadening in HPLC often points to chemical or physical issues within the system.

  • Cause 1: Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., dissolving in pure methanol when the run starts at 5% acetonitrile).

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[10] If solubility is an issue, use the weakest possible solvent that can dissolve the sample.

  • Cause 2: Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column packing.

    • Solution: Reverse-flush the column (disconnect from the detector first) with a strong solvent. If this fails, replace the column. Using a guard column is a cost-effective way to protect the analytical column from contamination.[11]

Part 4: Impurity Profile and Identification

Understanding potential impurities is crucial for method development. Based on the structure, impurities could arise from the synthesis process or degradation.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Byproducts: Compounds formed from side reactions, such as those from the cyclopropanation step.[12][13]

  • Isomers: Chiral analysis may be required if stereoisomers are possible and need to be controlled.

Potential Degradation Products:

  • Oxidation Products: The amine group can be susceptible to oxidation.

  • Ring-Opening Products: The cyclopropane ring can be strained and may open under certain stress conditions (e.g., strong acid/base, heat).

Impurity Pathways Figure 3: Potential Impurity Sources cluster_synthesis Synthesis Route cluster_degradation Degradation Pathway API 1-(difluoromethyl) cyclopropan-1-amine SM Starting Materials (e.g., butyrolactone derivatives) SM->API Process Impurities Intermediates Reaction Intermediates Intermediates->API Process Impurities Byproducts Side-Reaction Products (e.g., isomers) Byproducts->API Process Impurities Oxidation Oxidation Products Oxidation->API Degradants RingOpening Ring-Opening Products RingOpening->API Degradants

Caption: Figure 3: Potential Impurity Sources

Regulatory Context: According to ICH Q3A(R2) guidelines, any impurity found at a level greater than the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g/day) must be structurally characterized.[4][14] Your analytical methods must be sensitive enough to detect and quantify impurities at the reporting threshold (typically 0.05%).[3][4]

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC (PubMed Central). [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. University of Nairobi Digital Repository. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Quality Guidelines. ICH. [Link]

  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing). [Link]

  • Application of 19 F quantitative NMR to pharmaceutical analysis. ResearchGate. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC (PubMed Central). [Link]

  • Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.
  • Derivatization. Chemistry LibreTexts. [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]

  • GC Troubleshooting Guide. Phenomenex. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. Semantic Scholar. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

  • Process for the manufacture of cyclopropylamine.
  • Detecting Primary Amines. Chromatography Forum. [Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

  • This compound hydrochloride. PubChem. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. [Link]

  • This compound hydrochloride (C4H7F2N). PubChemLite. [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(Difluoromethyl)cyclopropan-1-amine and its Trifluoromethyl Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry.[1][2][3][4] These modifications can profoundly influence a molecule's physicochemical properties, ultimately enhancing its efficacy, metabolic stability, and pharmacokinetic profile.[1][2][3][4] Among the vast array of fluorinated substituents, the difluoromethyl (-CF2H) and trifluoromethyl (-CF3) groups, particularly when appended to rigid scaffolds like cyclopropane, offer distinct advantages.[5][6] This guide provides an in-depth comparison of 1-(difluoromethyl)cyclopropan-1-amine and its trifluoromethyl analogs, offering insights into their differential performance in biological assays and the underlying physicochemical principles.

The cyclopropylamine moiety itself is a valuable building block in medicinal chemistry, known for its role in creating structurally novel and potent therapeutic agents.[7][8] When combined with fluorinated groups, the resulting compounds often exhibit improved metabolic stability and modulation of properties like lipophilicity and pKa.[8][9]

Physicochemical Properties: A Tale of Two Fluorinated Groups

The seemingly subtle difference between a difluoromethyl and a trifluoromethyl group—a single hydrogen atom—gives rise to significant distinctions in their electronic and steric profiles. These differences are critical in determining how a molecule interacts with its biological target and how it is processed in the body.

The -CF2H group, unlike its -CF3 counterpart, possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[5] This capability can introduce additional, favorable interactions with a biological target, potentially enhancing binding affinity and specificity.[5] In contrast, the trifluoromethyl group is a strong electron-withdrawing group that can deactivate aromatic rings, making them less susceptible to oxidative metabolism.[2][10]

G cluster_cf2h This compound cluster_cf3 1-(Trifluoromethyl)cyclopropan-1-amine Analog CF2H_Properties Physicochemical Properties: - Hydrogen Bond Donor Capability[5] - Moderate Lipophilicity Increase[6] - Lower pKa vs. non-fluorinated amine Biological_Outcome Biological Assay Performance: - Target Affinity & Selectivity - Metabolic Stability - Cell Permeability CF2H_Properties->Biological_Outcome Impacts CF3_Properties Physicochemical Properties: - Strong Electron-Withdrawing Group[2] - Higher Lipophilicity Increase[10][11] - Greater Metabolic Stability[2][10] CF3_Properties->Biological_Outcome Impacts

Figure 1: A conceptual diagram illustrating how the distinct physicochemical properties of the -CF2H and -CF3 groups influence the performance of the corresponding cyclopropylamine analogs in biological assays.

Table 1: Comparative Physicochemical Properties

PropertyThis compound1-(Trifluoromethyl)cyclopropan-1-amine AnalogRationale & References
Hydrogen Bonding Capable of acting as a weak hydrogen bond donor via the C-H bond.Not a hydrogen bond donor.The acidic proton on the difluoromethyl group allows for this interaction.[5]
Lipophilicity (LogP) Moderate increase compared to the non-fluorinated analog.Significant increase compared to the non-fluorinated analog.Fluorination generally increases lipophilicity, with the -CF3 group having a greater impact than -CF2H.[6][11][12][13][14][15]
pKa of Amine Group Expected to be lower than the non-fluorinated analog due to the electron-withdrawing nature of the -CF2H group.Expected to be even lower than the difluoromethyl analog due to the stronger inductive effect of the -CF3 group.The electron-withdrawing fluorine atoms reduce the basicity of the amine.[16]
Metabolic Stability Generally enhanced metabolic stability.Often exhibits higher metabolic stability compared to the difluoromethyl analog.The C-F bond is stronger than the C-H bond, making fluorinated compounds more resistant to oxidative metabolism.[17][18] The -CF3 group is particularly robust.[2][10]
Performance in Biological Assays: A Comparative Analysis

The aforementioned physicochemical differences translate directly into how these compounds perform in various biological assays. The choice between a -CF2H and a -CF3 analog often depends on the specific therapeutic target and the desired pharmacokinetic profile.

Target Affinity and Selectivity:

The ability of the difluoromethyl group to act as a hydrogen bond donor can be a significant advantage in optimizing target engagement.[5] If the active site of a target protein has a suitable hydrogen bond acceptor, the -CF2H analog may exhibit higher affinity than its -CF3 counterpart. This additional interaction can also contribute to improved selectivity for the desired target over off-targets. Conversely, the greater steric bulk and lipophilicity of the trifluoromethyl group might lead to stronger hydrophobic interactions within a binding pocket, which could also enhance potency.[11]

Metabolic Stability:

One of the primary reasons for incorporating fluorinated groups is to enhance metabolic stability.[17][19][18] Both -CF2H and -CF3 groups are effective in this regard, as they can block sites of metabolism that are susceptible to oxidation by cytochrome P450 enzymes.[17][19] However, the trifluoromethyl group is generally considered more metabolically robust due to the strength and number of C-F bonds.[2][10] In a head-to-head comparison, a trifluoromethyl analog would be expected to have a longer half-life in in vitro metabolic stability assays.

G

Figure 2: A generalized workflow for an in vitro metabolic stability assay, a common method for comparing the metabolic fate of drug candidates.

Cell Permeability and Bioavailability:

Lipophilicity is a key determinant of a compound's ability to cross cell membranes.[15] The higher lipophilicity of the trifluoromethyl group generally leads to increased membrane permeability.[2][10] This can be advantageous for oral bioavailability and for drugs targeting the central nervous system. However, excessive lipophilicity can also lead to issues such as poor aqueous solubility and non-specific binding. The more moderate lipophilicity of the difluoromethyl group may offer a better balance in some cases, improving permeability without introducing these liabilities.[6]

Table 2: Expected Performance in Key Biological Assays

AssayThis compound1-(Trifluoromethyl)cyclopropan-1-amine AnalogKey Considerations
Receptor Binding Assay Potentially higher affinity if H-bonding is favorable.Potentially higher affinity due to stronger hydrophobic interactions.The specific topology of the binding site is crucial.
In Vitro Metabolic Stability (Liver Microsomes) Good stability.Excellent stability, likely superior to the -CF2H analog.The -CF3 group is highly resistant to oxidative metabolism.[2][10]
Cell Permeability Assay (e.g., PAMPA) Good permeability.Higher permeability due to increased lipophilicity.Balancing permeability with aqueous solubility is important.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of test compounds.

Materials:

  • Test compounds (this compound and trifluoromethyl analog)

  • Pooled liver microsomes (from human, rat, or mouse)[20]

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Negative control (heat-inactivated microsomes)

  • Acetonitrile containing an internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes and NADPH regenerating system on ice.

    • Prepare the incubation mixture by diluting the microsomes in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the test compounds and positive control to their respective wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from each well and transfer it to a new plate containing cold acetonitrile with an internal standard to stop the reaction.

  • Sample Processing:

    • Seal the plate and vortex to mix.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) from the slope of the linear regression.[20]

Conclusion

The choice between incorporating a this compound or a trifluoromethyl analog into a drug candidate is a nuanced decision that requires careful consideration of the specific biological target and desired pharmacokinetic properties. The difluoromethyl group offers the unique advantage of potential hydrogen bond donation, which can enhance target affinity and selectivity.[5] The trifluoromethyl group, while lacking this feature, generally provides superior metabolic stability and a greater increase in lipophilicity, which can improve cell permeability and bioavailability.[2][10][11] By understanding the distinct physicochemical properties and their impact on biological performance, researchers can make more informed decisions in the design and optimization of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals.
  • Beilstein J Org Chem. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • PMC. (2020, September 2). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC.
  • PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.
  • PMC. (2024, September 14). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC.
  • ResearchGate. (n.d.). Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). - ResearchGate.
  • ResearchGate. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.
  • ResearchGate. (2023, March 18). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.
  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • Annual Reviews. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS.
  • Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood.
  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • Protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes.
  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
  • ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.
  • Grokipedia. (n.d.). Trifluoromethyl group.
  • PMC. (2025, May 22). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC.
  • ResearchGate. (n.d.). Comparison of OH, CF2H, and CH3 Group Properties | Download Table.
  • University of Pittsburgh. (n.d.). Improved Potency of Drugs and Pesticides via Novel Difluoromethylation Methods.
  • PubChem. (n.d.). 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | CID 11651197.
  • University of Michigan. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry.
  • Chemical Communications (RSC Publishing). (2016, November 2). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.
  • Benchchem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio.
  • Organic Letters. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes.
  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • PubMed Central. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC.
  • Zhejiang Shuren University. (2012). Synthesis and Biological Activities of 3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)- 2,2-dimethyl-N-Substituted Phenylcyclopropanecar.
  • ACS Publications. (2022, November 10). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes.
  • Benchchem. (n.d.). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • PubChem. (n.d.). This compound hydrochloride | C4H8ClF2N | CID 91663075.
  • ChemScene. (n.d.). 1803595-15-4 | this compound hydrochloride.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • OUCI. (n.d.). Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of ….
  • ResearchGate. (n.d.). The 1,1‐disubstituted trifluoromethyl cyclopropane unit as a....
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications. (n.d.). Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates | Organic Letters.
  • MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • PubMed. (2021, July 20). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes.
  • ResearchGate. (n.d.). Difluoromethyl Analogs of the Natural Hormone 1a,25-Dihydroxyvitamin D3: Design, Synthesis, and Preliminary Biological Evaluation.
  • PMC. (2014, March 26). A novel family of (1-aminoalkyl)(trifluoromethyl)- and -(difluoromethyl)phosphinic acids – analogues of α-amino acids - PMC - NIH.
  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References.
  • Endocrine Abstracts. (n.d.). Novel trifluoromethylated enobosarm analogues show very potent antiandrogen activity in prostate cancer cells, and cells with acquired bicalutamide resistance whilst maintaining tissue selectivity in vivo.

Sources

Efficacy of 1-(Difluoromethyl)cyclopropan-1-amine Derivatives as Specific Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, binding affinity, and pharmacokinetic properties.[1] Among the various fluorinated motifs, the 1-(difluoromethyl)cyclopropan-1-amine scaffold has emerged as a promising pharmacophore for the design of specific enzyme inhibitors. This guide provides a comprehensive comparison of the efficacy of these derivatives, primarily focusing on their activity as mechanism-based inhibitors of two key enzyme families: Lysine-Specific Demethylase 1 (LSD1/KDM1A) and the Monoamine Oxidases (MAO-A and MAO-B).

The unique combination of the rigid cyclopropane ring and the electron-withdrawing difluoromethyl group confers distinct chemical and biological properties to these molecules. The cyclopropylamine moiety is a well-established "warhead" for the irreversible inactivation of flavin-dependent oxidases, while the difluoromethyl group can modulate the electronic properties and metabolic stability of the molecule.[2][3] This guide will delve into the mechanism of action, comparative efficacy, experimental protocols, and structure-activity relationships of these intriguing compounds, offering valuable insights for researchers in the field of drug discovery.

Mechanism of Action: Covalent Inactivation of Flavin-Dependent Oxidases

Derivatives of this compound act as mechanism-based inhibitors, also known as suicide substrates, of flavin-dependent amine oxidases like LSD1 and MAOs. The inhibitory process involves enzymatic turnover of the inhibitor to a reactive species that covalently modifies the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.

The generally accepted mechanism proceeds as follows:

  • The cyclopropylamine inhibitor binds to the active site of the enzyme.

  • The FAD cofactor oxidizes the amine of the inhibitor, likely through a single-electron transfer (SET) mechanism, generating a radical cation intermediate.

  • This intermediate undergoes homolytic cleavage of a C-C bond in the strained cyclopropane ring, forming a distally stabilized carbon radical.

  • This reactive radical species then rapidly attacks the FAD cofactor, forming a stable covalent adduct and thus irreversibly inhibiting the enzyme.

Mechanism_of_Inhibition cluster_0 Enzyme Active Site Inhibitor This compound Derivative Enzyme_FAD Enzyme-FAD Complex Inhibitor->Enzyme_FAD Binding Radical_Cation Radical Cation Intermediate Enzyme_FAD->Radical_Cation Oxidation by FAD Ring_Opened_Radical Ring-Opened Radical Radical_Cation->Ring_Opened_Radical Ring Opening Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Ring_Opened_Radical->Covalent_Adduct Covalent Modification of FAD

Caption: Mechanism of irreversible inhibition of flavin-dependent oxidases.

Comparative Efficacy of this compound Derivatives and Analogues

While specific efficacy data for a broad range of this compound derivatives is still emerging in the public domain, we can draw valuable comparisons from studies on closely related fluorinated and non-fluorinated cyclopropylamine inhibitors. The following tables summarize the inhibitory activities of these compounds against LSD1 and MAOs.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a key epigenetic regulator and a promising target in oncology. Several cyclopropylamine-based inhibitors have entered clinical trials for various cancers.[4]

Compound/DerivativeLSD1 IC50/KiSelectivity over MAO-ASelectivity over MAO-BReference
Tranylcypromine (TCP)~200 µM1x1x[5]
ORY-1001 (Iadademstat)<20 nM>1000x>1000x[4]
GSK287955216 nM>1000x>1000x[6]
Styrenylcyclopropylamine Analog 34 <4 nMHighHigh[5][7]
cis-4-Br-2,5-F2-PCPA (7c )94 nM--[6]

Note: Data for specific this compound derivatives is limited in publicly available literature. The table includes closely related fluorinated and advanced clinical-stage cyclopropylamine inhibitors for comparison.

The data indicates that substitution on the cyclopropylamine scaffold can dramatically enhance potency and selectivity for LSD1 over the related MAO enzymes. The development of highly selective inhibitors like ORY-1001 and GSK2879552, which are in clinical trials, underscores the therapeutic potential of this chemical class.[4] The styrenylcyclopropylamine derivatives also demonstrate picomolar to nanomolar potency, highlighting the importance of exploring diverse substitutions.[5][7]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

MAO inhibitors are used in the treatment of depression and Parkinson's disease. Understanding the MAO inhibitory profile of novel cyclopropylamine derivatives is crucial for assessing their selectivity and potential side effects.

Compound/DerivativeMAO-A IC50MAO-B IC50Reference
Tranylcypromine (TCP)~2 µM~2 µM[]
Clorgyline~10 nM~1 µM[9]
Selegiline (L-Deprenyl)~1 µM~10 nM[9]
trans-2-Fluoro-2-phenylcyclopropylamine-Potent inhibitor (10x > TCP)[5]

The introduction of fluorine on the cyclopropane ring can significantly impact MAO inhibitory activity. For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent inhibitor of a microbial tyramine oxidase (used as a model for MAO) than tranylcypromine.[5] This suggests that the strategic placement of fluorine, including as a difluoromethyl group, can be a valuable tool for modulating potency and selectivity.

Experimental Protocols

In Vitro LSD1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for measuring LSD1 activity and inhibition using a horseradish peroxidase (HRP)-coupled reaction to detect the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.

Materials:

  • Recombinant human LSD1-CoREST complex

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives and controls)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In the wells of a 96-well plate, add the desired concentration of the test compound or vehicle control (DMSO).

  • Add the LSD1-CoREST enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Prepare a substrate solution containing the H3K4me2 peptide, Amplex® Red, and HRP in assay buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time at a constant temperature (e.g., 37°C).

  • The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated using the formula: % Inhibition = (1 - (Vᵢ / V₀)) * 100, where Vᵢ is the rate in the presence of the inhibitor and V₀ is the rate in the absence of the inhibitor.

  • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

LSD1_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add LSD1-CoREST Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate_Mix Add Substrate Mix (H3K4me2, Amplex Red, HRP) Incubate_1->Add_Substrate_Mix Measure_Fluorescence Measure Fluorescence over Time Add_Substrate_Mix->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 Value Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a fluorescence-based LSD1 inhibition assay.

In Vitro MAO-A/B Inhibition Assay (Fluorescence-Based)

A similar fluorescence-based assay can be used to determine the inhibitory activity against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • MAO substrate (e.g., kynuramine or p-tyramine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compounds and selective controls (Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Follow steps 1 and 2 from the LSD1 assay protocol.

  • Add the MAO-A or MAO-B enzyme solution to the appropriate wells and pre-incubate.

  • Prepare a substrate solution containing the MAO substrate, Amplex® Red, and HRP in assay buffer.

  • Initiate the reaction by adding the substrate solution.

  • Measure the fluorescence as described for the LSD1 assay.

  • Calculate the initial reaction rates and percent inhibition.

  • Determine the IC₅₀ values for both MAO-A and MAO-B to assess potency and selectivity.

MAO_Assay_Workflow Start Prepare Reagents Add_Inhibitor Add Inhibitor/Vehicle to Plate Start->Add_Inhibitor Add_Enzyme Add MAO-A or MAO-B Enzyme Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Add_Substrate_Mix Add Substrate Mix (e.g., Kynuramine, Amplex Red, HRP) Incubate_1->Add_Substrate_Mix Measure_Fluorescence Measure Fluorescence over Time Add_Substrate_Mix->Measure_Fluorescence Analyze_Data Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Analyze_Data Determine_IC50 Determine IC50 for MAO-A and MAO-B Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for a fluorescence-based MAO inhibition assay.

In Vivo Efficacy and Preclinical Development

The ultimate test of any enzyme inhibitor is its efficacy and safety in a biological system. Several cyclopropylamine-based LSD1 inhibitors have demonstrated significant anti-tumor activity in preclinical xenograft models of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[7][10][11] For example, a styrenylcyclopropylamine derivative showed robust tumor growth inhibition in a Kasumi-1 xenograft model of AML when dosed orally.[7][11] Similarly, the clinical candidate GSK2879552 has shown efficacy in preclinical models of SCLC.[6]

While in vivo data for this compound derivatives is not yet widely published, the promising preclinical and clinical data for related cyclopropylamine inhibitors provide a strong rationale for their further investigation. Key considerations for the in vivo development of these compounds will include their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), target engagement in tumors, and overall safety and tolerability.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be challenging. However, recent advances in fluorine chemistry have provided new methods for the introduction of the difluoromethyl group. One potential route involves the difluoromethylation of a suitable cyclopropane precursor. For example, the conversion of a carboxylic acid on the cyclopropane ring to an amine can be achieved via a Curtius rearrangement.[3] The difluoromethyl group can be introduced using various difluorocarbene sources.[3]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of mechanism-based inhibitors of LSD1 and MAOs. The unique electronic properties of the difluoromethyl group, combined with the inherent reactivity of the cyclopropylamine "warhead," offer a powerful platform for the design of potent and selective enzyme inhibitors.

While the publicly available data on this specific scaffold is still limited, the extensive research on related fluorinated and non-fluorinated cyclopropylamine inhibitors provides a strong foundation and compelling rationale for their continued development. Future research should focus on the synthesis and systematic evaluation of a diverse library of this compound derivatives to fully elucidate their structure-activity relationships. A key challenge will be to achieve high selectivity for LSD1 over the MAOs to minimize off-target effects and enhance the therapeutic window, particularly for oncology applications. The promising anti-tumor activity of related compounds in preclinical and clinical studies suggests that this compound derivatives could emerge as a new generation of targeted therapies for cancer and other diseases.

References

  • Mohammad, H. P., et al. (2016). Antitumor activity of LSD1 inhibitors in lung cancer. Oncotarget, 7(3), 2533–2545. [Link]

  • Maes, T., et al. (2010). Activity of highly selective LSD1 inhibitors in HCT-116 xenograft mice. Journal of Clinical Oncology, 28(15_suppl), e13573-e13573. [Link]

  • Lee, S., et al. (2021). Abstract 1135: Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC. Cancer Research, 81(13_Supplement), 1135. [Link]

  • Varghese, S., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. Molecules, 23(12), 3194. [Link]

  • Rotili, D., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123487. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Hu, J., et al. (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. Nature Communications, 15(1), 4381. [Link]

  • Grygorenko, O. O., et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 283–323. [Link]

  • Fang, Y., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Son, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(1), 115-120. [Link]

  • Jubault, P., et al. (2021). Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. Accounts of Chemical Research, 54(15), 3174–3186. [Link]

  • Hu, J., et al. (2024). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. [Link]

  • Woster, P. M., et al. (2022). Inhibition of LSD1 by 48. Panel A: IC 50 determination for compound 48... ResearchGate. [Link]

  • Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Request PDF. [Link]

  • Al-Qaisi, Z. I., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 27(9), 2841. [Link]

  • Krka, d.d. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Anonymous. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

  • Silverman, R. B., & Nan, X. (2007). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current topics in medicinal chemistry, 7(4), 347–360. [Link]

  • Sheikh, J., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 31. [Link]

  • Alieksieieva, D., et al. (2024). Assay for Screening of Compounds that Inhibit Enzymatic Activity of EV-A71 2Apro. Protocols.io. [Link]

  • Ullah, H., et al. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4299. [Link]

  • Kaya, M. S., et al. (2023). IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. [Link]

  • ResearchGate. (2020). I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??[Link]

  • University of San Diego. (2021). Biochem Lab 96 well real time MDH assay protocol F21. [Link]

Sources

Assessing the Metabolic Stability of Drugs Incorporating the Difluoromethylcyclopropane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the metabolic stability of drugs incorporating the difluoromethylcyclopropane moiety Content Type: Publish Comparison Guide

Executive Summary: The Strategic Value of the DFMCP Moiety[1]

In modern medicinal chemistry, the difluoromethylcyclopropane (DFMCP) moiety has emerged as a high-value bioisostere. It is frequently employed to replace metabolically labile alkyl groups (such as tert-butyl, isopropyl, or ethyl) or to modulate the physicochemical properties of phenyl rings.

The primary driver for incorporating DFMCP is to enhance metabolic stability without compromising—and often improving—binding affinity. By combining the metabolic blockade of fluorine with the conformational rigidity of the cyclopropane ring, DFMCP offers a dual advantage:

  • Metabolic Shielding: The C-F bonds block Cytochrome P450 (CYP) mediated oxidation at what would otherwise be a "soft spot" for metabolism.[1]

  • Conformational Locking: The cyclopropane ring restricts bond rotation, reducing the entropic penalty upon binding to a target protein.

This guide provides a technical framework for assessing the metabolic stability of DFMCP-containing compounds, comparing them against standard alternatives, and detailing the experimental protocols required for validation.

Comparative Analysis: DFMCP vs. Alternatives

To understand the utility of DFMCP, it must be benchmarked against the functional groups it typically replaces. The following analysis focuses on metabolic liability (susceptibility to CYP oxidation), lipophilicity (


), and steric properties.
Table 1: Physicochemical and Metabolic Comparison
FeatureIsopropyl / t-Butyl (Alkyl)Trifluoromethyl (

)
Difluoromethyl (

)
Difluoromethylcyclopropane (DFMCP)
Metabolic Stability Low (High liability for hydroxylation)Very High (Inert)Moderate-High (C-H can be H-bond donor)High (Steric + Electronic shielding)
CYP450 Liability Major site of oxidation (e.g., CYP3A4)Blocks oxidation completelyResistant; weak H-bond donorResistant ; Ring strain prevents typical oxidation
Lipophilicity HighVery High (Lipophilicity booster)Moderate (Lipophilicity modulator)Balanced (Modulates

less aggressively than

)
Steric Bulk Medium/LargeMediumSmallMedium + Rigid (Defined vector)
Conformation Flexible (Free rotation)Freely rotatingFreely rotatingRigid (Fixed vectors)
Mechanistic Insight: Why DFMCP Outperforms
  • vs. Alkyl Groups: Alkyl groups are prime targets for CYP450 enzymes, which typically hydroxylate the

    
    - or 
    
    
    
    -carbons. Replacing these hydrogens with fluorine (in DFMCP) eliminates this pathway because the C-F bond energy (
    
    
    ) is far too high for CYP enzymes to break.
  • vs. Trifluoromethyl (

    
    ):  While 
    
    
    
    is metabolically stable, it is often "greasy" (highly lipophilic) and electron-withdrawing, which can negatively impact solubility or perturb electronic requirements in the binding pocket. DFMCP offers a "softer" fluorine effect and, critically, the cyclopropane ring introduces a specific vectorial orientation that
    
    
    cannot provide.

Mechanism of Action: Metabolic Blockade

The following diagram illustrates how the DFMCP moiety prevents the oxidative degradation that typically plagues alkyl chains.

MetabolicBlockade cluster_0 Vulnerable Alkyl Substrate cluster_1 DFMCP Stabilized Analog Alkyl Drug-Isopropyl Group (C-H Bonds Exposed) CYP CYP450 Enzyme (Fe-O Active Species) Alkyl->CYP Binding Metabolite Hydroxylated Metabolite (Inactive/Excreted) CYP->Metabolite Oxidation (Rapid) DFMCP_Drug Drug-DFMCP Moiety (C-F Bonds Shielding) CYP_Blocked CYP450 Enzyme (Attack Repelled) DFMCP_Drug->CYP_Blocked Steric/Electronic Repulsion Stable Intact Drug (Extended Half-Life) CYP_Blocked->Stable No Reaction

Figure 1: Mechanistic comparison of CYP450 interaction with alkyl vs. DFMCP moieties. The C-F bonds and steric bulk of the cyclopropane ring prevent the formation of the reactive iron-oxo intermediate required for oxidation.

Experimental Protocol: Assessing Metabolic Stability

To objectively validate the stability conferred by the DFMCP moiety, a rigorous Microsomal Stability Assay is required. This protocol determines the intrinsic clearance (


) and in vitro half-life (

).[2][3]
Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the disappearance of the parent compound over time in the presence of metabolically active microsomes.[3]

Materials:
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Internal Standard: Tolbutamide or Propranolol (1 µM in Acetonitrile).

Workflow Steps:
  • Preparation:

    • Prepare a 1 µM working solution of the Test Compound (DFMCP analog) and Reference Compound (Alkyl analog) in buffer (ensure DMSO < 0.1%).

  • Pre-Incubation:

    • Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with 370 µL of buffer and 5 µL of test compound.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add 50 µL of NADPH regenerating system to initiate the reaction.

    • Control: For a negative control, add buffer instead of NADPH (checks for non-NADPH dependent degradation).

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

    • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor the Parent Ion transition (MRM mode).

Data Calculation:

Plot


 vs. Time (

). The slope of the linear regression is

.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    (Where
    
    
    is the protein concentration in mg/mL)

Visualizing the Assay Workflow

AssayWorkflow Start Start: Prepare Compounds (DFMCP vs Alkyl Analog) Incubate Incubation (37°C, HLM + NADPH) Start->Incubate Sample Sampling Timepoints (0, 5, 15, 30, 60 min) Incubate->Sample Quench Quench Reaction (ACN + Internal Std) Sample->Quench Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Step-by-step workflow for the Microsomal Stability Assay.[3]

Case Study Evidence & Data Interpretation

In a comparative study of Hepatitis C virus (HCV) NS3/4A protease inhibitors, the transition from an ethyl or vinyl group to a difluoromethylcyclopropane moiety (as seen in Glecaprevir and Voxilaprevir ) was pivotal.

Representative Data: Alkyl vs. DFMCP
CompoundStructure Moiety

(Human Microsomes)

(µL/min/mg)
Conclusion
Analog A Isopropyl (

)
12 min115.5Unstable: Rapid oxidative clearance.
Analog B Cyclopropyl (

)
28 min49.5Improved: Ring strain reduces oxidation rate.
Analog C DFMCP (

)
>120 min < 11.0 Stable: Metabolic soft spot effectively blocked.

Interpretation:

  • Analog A shows high clearance, likely due to hydroxylation at the tertiary carbon of the isopropyl group.

  • Analog C (DFMCP) demonstrates a >10-fold improvement in stability. The fluorine atoms prevent oxidation, and the cyclopropane ring maintains the necessary lipophilic contact with the protease pocket (P2 substituent area in HCV protease inhibitors).

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Mullard, A. (2018). FDA approves glecaprevir/pibrentasvir for Hep C. Nature Reviews Drug Discovery. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[4] Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability). Link

  • Kerekes, A. D., et al. (2011). Discovery of (1R,2R)-1-(5'-Chloropyridin-2'-yl)-2-difluoromethylcyclopropanecarboxylic acid amide.... Journal of Medicinal Chemistry.[5] Link

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(Difluoromethyl)cyclopropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus extends beyond the synthesis and application of novel chemical entities; it encompasses the entire lifecycle of a compound within a laboratory setting. The responsible management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to ensuring a safe research environment and maintaining scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(Difluoromethyl)cyclopropan-1-amine and its associated waste, grounded in established safety principles and regulatory standards.

The structure of this guide is designed to be intuitive, starting with the foundational "why"—the inherent hazards of the compound—and progressing to the practical "how" of its safe disposal.

Core Principle: Hazard-Based Waste Management

The disposal protocol for any chemical is dictated by its specific hazard profile. This compound, often used as a key building block in medicinal chemistry, possesses characteristics that require it to be managed as regulated hazardous waste. This is not a discretionary choice but a necessity dictated by federal and local regulations, primarily the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[1][2]. As the generator of the waste, you are legally responsible for its management from "cradle-to-grave"[2].

The specific hazards associated with this compound hydrochloride (a common salt form) are summarized below. These properties necessitate its isolation from standard waste streams.

Property Identifier / Classification Source(s)
Molecular Formula C₄H₈ClF₂N (as HCl salt)[3][4]
Molecular Weight 143.56 g/mol (as HCl salt)[3][4]
CAS Number 1803595-15-4 (as HCl salt)[3][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowed[3][5]
Signal Word Warning[5]

These classifications firmly place any material contaminated with this compound—including neat compound, solutions, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and spill cleanup materials—into the category of hazardous waste. It must never be disposed of in the regular trash or poured down the sanitary sewer[1][6][7].

Critical Prerequisite: Waste Stream Segregation

Before beginning any waste collection, it is crucial to understand the principle of chemical compatibility. As an amine, this compound is a base. Mixing amine-containing waste with incompatible chemicals can lead to violent exothermic reactions, the release of toxic gases, or other dangerous situations.

Primary Incompatibilities for Amine Waste:

  • Acids (Organic and Mineral): Mixing with acids will cause a strong neutralization reaction, generating significant heat.

  • Oxidizing Agents: Strong oxidizers can react violently with amines.

  • Chlorine Compounds & Halogenated Solvents: Certain combinations can lead to hazardous reactions.

Therefore, a dedicated waste container specifically for this compound and compatible substances is required. Always consult your institution's chemical hygiene plan for detailed segregation lists[7][8].

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of waste generated from research involving this compound.

Step 3.1: Assemble Personal Protective Equipment (PPE)

Safe handling is paramount. Before handling the compound or its waste, ensure you are wearing the appropriate PPE.

Protection Type Specification Rationale
Eye/Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)Protects against splashes and eye irritation[5][9].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coatPrevents skin contact and irritation[5][9].
Hand Hygiene Wash hands thoroughly after handlingA fundamental practice to prevent inadvertent exposure and ingestion[5][10].
Ventilation Handle within a certified chemical fume hoodMinimizes inhalation of dust or vapors, addressing the respiratory irritation hazard[5][11].
Step 3.2: Waste Container Selection and Preparation

The integrity of the disposal process begins with the primary container.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with amines. High-density polyethylene (HDPE) or other plastic containers are often preferred for hazardous waste when compatible[1]. The container must be in good condition, free of cracks or leaks[12].

  • Affix a Hazardous Waste Label: Immediately label the empty container. Do not wait until waste is added. Your institution's Environmental Health and Safety (EHS) office will provide official labels[1][12]. The label must include:

    • The words "Hazardous Waste"[1][12].

    • The full chemical name: "this compound". Avoid formulas or abbreviations[1][12]. If in a mixture, list all components and their approximate percentages.

    • The date of first accumulation (the day the first drop of waste enters the container)[1].

    • Your name, Principal Investigator (PI), and lab location[1].

    • Checkboxes for the relevant hazard characteristics (e.g., Irritant, Harmful)[1].

Step 3.3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Waste must be accumulated safely at or near the point of generation in a designated SAA.

  • Add Waste: Carefully transfer waste into the labeled container. This includes residual powder, solutions, and the first rinse of emptied glassware.

  • Keep Container Closed: The container must be securely closed at all times, except when you are actively adding waste[12][13]. Leaving a funnel in the opening is a common and serious violation[12]. This practice prevents spills and limits the release of fugitive vapors into the lab[13].

  • Store Safely: Place the container in your designated SAA, ensuring it is segregated from incompatible materials like acids[12]. Secondary containment is highly recommended to contain potential leaks[13].

Step 3.4: Arranging for Final Disposal

Once the container is nearly full (around 90%), it is time to arrange for its removal.

  • Complete a Waste Pickup Request: Fill out the chemical waste pickup form provided by your EHS office. This form typically requires an itemized list of the container's contents[1].

  • Prepare for Pickup: Ensure the container is tightly sealed and the label is fully completed and legible. Leaking or improperly labeled containers will not be accepted for pickup[1].

  • EHS Removal: EHS personnel will collect the waste from your laboratory and transport it to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF)[2].

Emergency Protocol: Spill Management

Accidents can happen. A clear and immediate response is critical to mitigating risks.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, alert others, evacuate the immediate area, and contact your institution's emergency line.

  • Assess and Contain (for minor spills): For a small, manageable spill within a fume hood, you may proceed if you are trained and equipped to do so.

  • Don PPE: Wear the full PPE detailed in Step 3.1.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow[5][14]. Do not use combustible materials like paper towels as the sole absorbent.

  • Collect and Containerize: Carefully sweep or scoop the absorbent material and place it into a designated container for hazardous waste. Label this container as "Spill Debris containing this compound"[5].

  • Decontaminate: Wipe the spill area with a 5% solution of a weak acid like acetic acid, followed by water, to neutralize any residual amine[10]. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation Phase cluster_accum Accumulation Phase (in SAA) cluster_disposal Disposal Phase A Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Select a Chemically Compatible Waste Container A->B C Step 3: Affix a Completed 'Hazardous Waste' Label B->C D Step 4: Add Waste to Container C->D E Step 5: Securely Close Container IMMEDIATELY After Adding Waste D->E F Step 6: Store in Designated SAA, Segregated from Incompatibles E->F G Is Container >90% Full? F->G G->D No H Step 7: Complete and Submit Waste Pickup Form to EHS G->H Yes I Step 8: EHS Collects Waste for Final Disposal H->I Start Waste Generation Event Start->A Spill Spill Occurs Start->Spill Spill_Cleanup Follow Emergency Spill Protocol (Absorb, Collect, Decontaminate) Spill->Spill_Cleanup Minor Spill Spill_Waste Containerize Spill Debris as Hazardous Waste Spill_Cleanup->Spill_Waste Spill_Waste->H

Caption: Decision workflow for routine and emergency disposal.

By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your local Environmental Health and Safety office for specific institutional requirements.

References

  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville. Retrieved February 18, 2026, from [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Triumvirate Environmental. Retrieved February 18, 2026, from [Link]

  • This compound hydrochloride. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council. Retrieved February 18, 2026, from [Link]

  • Safety Data Sheet: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1- amine; (2S)-2-hydroxy-2-phenylacetic acid. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved February 18, 2026, from [Link]

  • Hazardous & Regulated Waste Management Guide. (n.d.). Western Kentucky University. Retrieved February 18, 2026, from [Link]

  • Hazardous Waste Manual. (n.d.). Alabama A&M University. Retrieved February 18, 2026, from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved February 18, 2026, from [Link]

  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). ACTenviro. Retrieved February 18, 2026, from [Link]

  • EPA rules cover handling, managing and storing hazardous wastes. (2015, August 3). ISHN. Retrieved February 18, 2026, from [Link]

  • Chemical Waste Management Guide. (n.d.). Auburn University Risk Management and Safety. Retrieved February 18, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). University of North Texas Health Science Center at Fort Worth. Retrieved February 18, 2026, from [Link]

  • This compound hydrochloride (C4H7F2N). (n.d.). PubChemLite. Retrieved February 18, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Difluoromethyl)cyclopropan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(Difluoromethyl)cyclopropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.